Product packaging for 2-(3-Methyl-2-nitrophenyl)acetonitrile(Cat. No.:CAS No. 91192-25-5)

2-(3-Methyl-2-nitrophenyl)acetonitrile

Cat. No.: B1282566
CAS No.: 91192-25-5
M. Wt: 176.17 g/mol
InChI Key: QRUQKLCGZUEVHE-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1282566 2-(3-Methyl-2-nitrophenyl)acetonitrile CAS No. 91192-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methyl-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUQKLCGZUEVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549193
Record name (3-Methyl-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91192-25-5
Record name (3-Methyl-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(3-Methyl-2-nitrophenyl)acetonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Methyl-2-nitrophenyl)acetonitrile is an organic compound featuring a phenyl ring substituted with a methyl group, a nitro group, and an acetonitrile group. The precise arrangement of these functional groups significantly influences the compound's physical and chemical characteristics, which are crucial for its application in research and drug development. This document compiles available data on closely related nitrophenylacetonitrile isomers to provide an estimated physicochemical profile and outlines standard experimental protocols for determining these properties.

Comparative Physicochemical Data

To provide a frame of reference, the following table summarizes the known physical properties of several isomers and analogs of nitrophenylacetonitrile. These compounds share the same molecular formula and core structure, but differ in the substitution pattern on the phenyl ring.

Property2-Nitrophenylacetonitrile3-Nitrophenylacetonitrile4-Nitrophenylacetonitrile
CAS Number 610-66-2[1]621-50-1[2]555-21-5
Molecular Formula C₈H₆N₂O₂[3]C₈H₆N₂O₂[4]C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [3]162.15 g/mol [4]162.15 g/mol
Appearance Light brown solid[3][5]Pale yellow solid[2]-
Melting Point 82-85 °C[1][5]60-62 °C[2]113-115 °C
Boiling Point 178 °C[1] / 352 °F at 12 mmHg[3]180 °C at 3 mmHg[2]-
Solubility Insoluble in water[3][5].Soluble in Chloroform, Ethyl Acetate[2].-

Experimental Protocols

The determination of the physical properties tabulated above typically involves the following standard laboratory procedures.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity and is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the approximate melting point.

  • Observation: As the temperature nears the expected melting point, the heating rate is slowed down to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, connected to a condenser and a receiving flask. A thermometer is positioned so that the bulb is just below the level of the side arm leading to the condenser.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is reached, with vapor condensing on the thermometer bulb. This stable temperature is the boiling point at the given atmospheric pressure. For high-boiling-point compounds, vacuum distillation is employed to prevent decomposition.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Analysis: The solution is then filtered to remove the undissolved solid. The concentration of the solute in the saturated solution is determined by a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a newly synthesized or uncharacterized compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physical Property Determination cluster_3 Data Compilation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity_Analysis Purity Assessment (e.g., HPLC, GC) NMR->Purity_Analysis MS->Purity_Analysis MeltingPoint Melting Point (Capillary Method) Purity_Analysis->MeltingPoint BoilingPoint Boiling Point (Distillation) Purity_Analysis->BoilingPoint Solubility Solubility (Shake-Flask Method) Purity_Analysis->Solubility Appearance Appearance (Visual Inspection) Purity_Analysis->Appearance Data_Table Summarize in Data Table MeltingPoint->Data_Table BoilingPoint->Data_Table Solubility->Data_Table Appearance->Data_Table

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

An In-depth Technical Guide to 2-(3-Methyl-2-nitrophenyl)acetonitrile: Chemical Structure, Analysis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a substituted aromatic nitrile of interest in organic synthesis and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex heterocyclic structures and potential pharmacologically active agents. This document details its chemical structure, plausible synthetic routes, predicted analytical characteristics, and the broader context of its potential applications in drug development.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a cyanomethyl group (-CH₂CN), a nitro group (-NO₂) at the ortho position (C2), and a methyl group (-CH₃) at the meta position (C3). The presence of the electron-withdrawing nitro group and the nitrile functionality, combined with the methyl group, influences the electronic properties and reactivity of the molecule.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Likely a yellow to brown solid
Solubility Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.
Melting Point Expected to be in a similar range to other nitrophenylacetonitrile isomers (e.g., 2-nitrophenylacetonitrile: 81-85 °C).

Synthesis Protocols

Several synthetic strategies can be envisioned for the preparation of this compound. The most plausible routes would involve either the introduction of the nitrile group onto a pre-functionalized aromatic ring or the modification of a starting material that already contains the nitrile moiety.

Synthesis via Cyanation of a Benzyl Halide

A common and direct method for the synthesis of arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[1] This multi-step synthesis would begin with the nitration of 3-methyltoluene (m-xylene is not the correct starting material, 3-methyltoluene is), followed by benzylic bromination, and finally cyanation.

G start 3-Methyltoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 3-Methyl-2-nitrotoluene step1->intermediate1 step2 Benzylic Bromination (NBS, radical initiator) intermediate1->step2 intermediate2 3-Methyl-2-nitrobenzyl bromide step2->intermediate2 step3 Cyanation (NaCN or KCN in DMSO or acetone) intermediate2->step3 product This compound step3->product

Caption: Proposed synthesis workflow via benzylic halogenation and cyanation.

Experimental Protocol:

  • Nitration of 3-Methyltoluene: To a stirred mixture of 3-methyltoluene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for several hours. The mixture is then poured onto crushed ice, and the product, primarily a mixture of nitro isomers, is extracted with an organic solvent. The desired 3-methyl-2-nitrotoluene isomer is then isolated via fractional distillation or chromatography.

  • Benzylic Bromination: 3-Methyl-2-nitrotoluene is dissolved in a nonpolar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 3-methyl-2-nitrobenzyl bromide.

  • Cyanation: The crude 3-methyl-2-nitrobenzyl bromide is dissolved in a polar aprotic solvent like DMSO or acetone. Sodium or potassium cyanide is added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored for the disappearance of the starting material. After completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Synthesis via Sandmeyer Reaction

An alternative approach involves the Sandmeyer reaction, which is particularly useful for introducing a cyano group onto an aromatic ring.[2][3] This would start from 2-amino-3-methylbenzonitrile.

G start 2-Amino-3-methylbenzonitrile step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Sandmeyer Reaction (CuCN, KCN) intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis via the Sandmeyer reaction.

Experimental Protocol:

  • Diazotization: 2-Amino-3-methylbenzonitrile is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature strictly within the 0-5 °C range to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared and cooled. The freshly prepared, cold diazonium salt solution is then slowly added to the cyanide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Analytical Characterization

Detailed experimental data for this compound is not available. However, based on the analysis of its structural isomers and related compounds, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the cyanomethyl group, and the methyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~ 7.5 - 8.2m
~ 4.1 - 4.3s
~ 2.4 - 2.6s

Note: The exact chemical shifts of the aromatic protons will depend on the solvent and the complex splitting patterns arising from their coupling.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 148 - 152C-NO₂
~ 135 - 140C-CH₃
~ 125 - 135Aromatic CH carbons
~ 120 - 125C-CH₂CN
~ 115 - 118-CN
~ 20 - 25-CH₂CN
~ 15 - 20-CH₃

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and nitro functional groups.

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibrational Mode
~ 2250 - 2260C≡N stretch
~ 1520 - 1550Asymmetric NO₂ stretch
~ 1340 - 1370Symmetric NO₂ stretch
~ 2850 - 3000C-H stretch (aliphatic)
~ 3000 - 3100C-H stretch (aromatic)
~ 1450 - 1600C=C stretch (aromatic)

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data
m/z Value Assignment
176[M]⁺ (Molecular ion)
130[M - NO₂]⁺
116[M - NO₂ - CH₂]⁺ or [M - C₂H₂N₂O]⁺
89[C₇H₅]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS). Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Relevance in Drug Development and Research

While this compound itself is not a known drug, its structural motifs—the nitrophenyl group and the acetonitrile moiety—are present in various biologically active molecules. This makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Role of the Nitrile Group in Medicinal Chemistry

The nitrile group is a versatile functional group in drug design.[4] It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets.[4] Its linear geometry and electronic properties can influence the overall conformation and binding affinity of a molecule. Furthermore, the nitrile group can be chemically transformed into other important functional groups like amines, amides, and carboxylic acids, providing a handle for further derivatization and optimization of lead compounds.

Biological Activity of Nitroaromatic Compounds

Nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[5] The nitro group is often a key pharmacophore, and its biological activity is frequently linked to its reduction to reactive intermediates within target cells.[5] These reactive species can then induce cellular damage, for example, by causing oxidative stress or damaging DNA.

Potential as a Precursor for Heterocyclic Synthesis

Substituted 2-nitrophenylacetonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles, quinolines, and benzodiazepines. These heterocyclic scaffolds are prevalent in a vast number of approved drugs. The synthetic utility of this compound lies in its potential to be transformed into these more complex ring systems through reductive cyclization and other annulation strategies.

G start This compound step1 Reductive Cyclization (e.g., H₂, Pd/C or Fe, AcOH) start->step1 product1 Substituted Indole Derivatives step1->product1 step2 Further Synthetic Transformations product1->step2 product2 Lead Compounds for Drug Discovery step2->product2 product3 Bioactive Heterocycles step2->product3

Caption: Role as a precursor in the synthesis of bioactive compounds.

For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization involving the nitrile group, can lead to the formation of substituted indole derivatives. These derivatives can then be further modified to explore their potential as enzyme inhibitors, receptor antagonists, or other therapeutic agents. The presence of the methyl group provides an additional point for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile from 2-Nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(3-methyl-2-nitrophenyl)acetonitrile, a substituted aromatic nitrile of interest in medicinal chemistry and materials science. The synthesis commences from readily accessible starting materials and proceeds through a series of well-established chemical transformations. This document details the underlying chemical principles, experimental methodologies, and quantitative data for each step, offering a robust framework for the laboratory-scale preparation of the target compound.

Synthetic Strategy Overview

The synthesis of this compound can be strategically divided into three key stages:

  • Synthesis of the Starting Material: 3-Methyl-2-nitrotoluene. The regioselective introduction of a nitro group ortho to one methyl group and meta to another in a xylene derivative is the crucial first step. A viable approach involves the nitration of m-xylene followed by the selective oxidation of one of the methyl groups to a carboxylic acid, which can then be removed. An alternative and more direct route, which will be the focus of this guide, involves the deamination of 2-methyl-3-nitroaniline.

  • Benzylic Halogenation. To facilitate the introduction of the nitrile functional group, the methyl group of 3-methyl-2-nitrotoluene is converted to a more reactive bromomethyl group. This is typically achieved through a free-radical bromination reaction using N-bromosuccinimide (NBS).

  • Nucleophilic Cyanation. The final step involves the displacement of the benzylic bromide with a cyanide nucleophile, typically from sodium or potassium cyanide, to yield the target molecule, this compound.

The overall synthetic pathway is depicted below:

Synthesis_Pathway Start 2-Methyl-3-nitroaniline Step1 Deamination Start->Step1 Intermediate1 3-Methyl-2-nitrotoluene Step1->Intermediate1 Step2 Benzylic Bromination (NBS, Radical Initiator) Intermediate1->Step2 Intermediate2 2-(Bromomethyl)-3-methyl-1-nitrobenzene Step2->Intermediate2 Step3 Nucleophilic Cyanation (NaCN) Intermediate2->Step3 Product This compound Step3->Product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Methyl-2-nitrotoluene

This procedure is adapted from the deamination of a substituted aniline, a robust method for the preparation of specific isomers that are not easily accessible through direct nitration.

Reaction: 2-Methyl-3-nitroaniline → 3-Methyl-2-nitrotoluene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-nitroaniline152.1515.2 g0.10
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Sulfuric Acid (conc.)98.0825 mL-
Ethanol (95%)46.07150 mL-
Copper(I) Oxide (Cu₂O)143.091.0 g(catalyst)

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.2 g (0.10 mol) of 2-methyl-3-nitroaniline in 100 mL of 95% ethanol.

  • Slowly add 25 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice-salt bath to maintain the temperature below 10 °C.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimal amount of water (approximately 20 mL).

  • Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring for 30 minutes in the ice bath.

  • Add 1.0 g of copper(I) oxide to the reaction mixture.

  • Remove the ice bath and allow the mixture to warm to room temperature. A vigorous evolution of nitrogen gas will occur. It is advisable to have a means of cooling ready to control the reaction rate if it becomes too vigorous.

  • Once the gas evolution has subsided, gently warm the mixture on a water bath to approximately 50-60 °C until the gas evolution ceases completely.

  • Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with 100 mL of 5% sodium hydroxide solution, followed by 100 mL of water, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-methyl-2-nitrotoluene as a pale yellow oil.

Expected Yield: 65-75%

Benzylic Bromination of 3-Methyl-2-nitrotoluene

This step utilizes N-bromosuccinimide (NBS) as a selective source of bromine for the free-radical halogenation of the benzylic methyl group.

Reaction: 3-Methyl-2-nitrotoluene → 2-(Bromomethyl)-3-methyl-1-nitrobenzene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-2-nitrotoluene151.1515.1 g0.10
N-Bromosuccinimide (NBS)177.9818.7 g0.105
Benzoyl Peroxide (BPO)242.230.24 g0.001
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15.1 g (0.10 mol) of 3-methyl-2-nitrotoluene, 18.7 g (0.105 mol) of N-bromosuccinimide, and 0.24 g (1 mol%) of benzoyl peroxide.

  • Add 200 mL of carbon tetrachloride to the flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats on the surface. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with 100 mL of water and then with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)-3-methyl-1-nitrobenzene. This product is often used in the next step without further purification.

Expected Yield: 80-90% (crude)

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Combine 3-methyl-2-nitrotoluene, NBS, and BPO in CCl₄ B Heat to reflux (2-4 hours) A->B C Cool and filter to remove succinimide B->C D Wash with water and brine C->D E Dry over Na₂SO₄ D->E F Concentrate under reduced pressure E->F

Figure 2: Experimental workflow for the benzylic bromination of 3-methyl-2-nitrotoluene.

Nucleophilic Cyanation of 2-(Bromomethyl)-3-methyl-1-nitrobenzene

The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.[1]

Reaction: 2-(Bromomethyl)-3-methyl-1-nitrobenzene → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Bromomethyl)-3-methyl-1-nitrobenzene230.0623.0 g0.10
Sodium Cyanide (NaCN)49.015.4 g0.11
Dimethyl Sulfoxide (DMSO)78.13150 mL-

Procedure:

  • Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 500 mL round-bottom flask, dissolve 5.4 g (0.11 mol) of sodium cyanide in 50 mL of DMSO with gentle warming if necessary.

  • In a separate dropping funnel, dissolve 23.0 g (0.10 mol) of crude 2-(bromomethyl)-3-methyl-1-nitrobenzene in 100 mL of DMSO.

  • Add the solution of the benzyl bromide dropwise to the stirred sodium cyanide solution at room temperature. An exotherm may be observed. Maintain the reaction temperature below 40 °C with a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into 1 L of ice-water. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a solid.

Expected Yield: 85-95%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Methyl-3-nitroaniline3-Methyl-2-nitrotolueneNaNO₂, H₂SO₄, Cu₂OEthanol<10 then 50-602-365-75
23-Methyl-2-nitrotoluene2-(Bromomethyl)-3-methyl-1-nitrobenzeneNBS, BPOCCl₄Reflux2-480-90 (crude)
32-(Bromomethyl)-3-methyl-1-nitrobenzeneThis compoundNaCNDMSORT-404-685-95

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations of functional groups, each enabling the subsequent reaction.

logical_flow node1 Amine (-NH₂) Diazotization node2 Diazonium Salt (-N₂⁺) Deamination node1:f1->node2:f0 Formation of Leaving Group node3 Aromatic Ring with Methyl Group Benzylic Bromination node2:f1->node3:f0 Removal of Nitrogen node4 Bromomethyl Group (-CH₂Br) Nucleophilic Substitution node3:f1->node4:f0 Activation of Methyl Group node5 Cyanomethyl Group (-CH₂CN) Final Product node4:f1->node5:f0 Introduction of Nitrile

Figure 3: Logical flow of functional group transformations in the synthesis.

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described protocols utilize standard laboratory techniques and commercially available reagents. Researchers and scientists can adapt these methodologies to their specific laboratory settings, contributing to the advancement of chemical synthesis and drug discovery. As with all chemical procedures, appropriate safety precautions should be taken, particularly when handling toxic reagents such as sodium cyanide.

References

CAS number and molecular weight of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a specialty chemical relevant to researchers and professionals in drug development and organic synthesis. Due to the specific isomeric substitution pattern of this compound, publicly available data is limited. This document compiles available information on related compounds and outlines a plausible synthetic approach, providing valuable insights for its preparation and potential applications.

Physicochemical Properties

PropertyValueSource
CAS Number Not available-
Molecular Formula C₉H₈N₂O₂Calculated
Molecular Weight 176.17 g/mol Calculated
IUPAC Name This compound-
Appearance Expected to be a solid at room temperatureInferred

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound is not detailed in the public domain. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted nitrophenylacetonitrile derivatives. A potential pathway starts from 3-methyl-2-nitrobenzoic acid, a commercially available starting material.

Proposed Synthetic Workflow

The proposed synthesis involves the conversion of the carboxylic acid to a benzyl halide, followed by a nucleophilic substitution with a cyanide salt.

G A 3-Methyl-2-nitrobenzoic acid B Reduction A->B e.g., LiAlH₄, THF C (3-Methyl-2-nitrophenyl)methanol B->C D Halogenation C->D e.g., PBr₃ E 1-(Bromomethyl)-3-methyl-2-nitrobenzene D->E F Cyanation E->F e.g., NaCN, DMSO G This compound F->G

Caption: Proposed synthesis of this compound.

Experimental Steps (Hypothetical Protocol)
  • Reduction of 3-Methyl-2-nitrobenzoic acid: The starting acid is reduced to the corresponding alcohol, (3-Methyl-2-nitrophenyl)methanol. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

  • Halogenation of (3-Methyl-2-nitrophenyl)methanol: The alcohol is then converted to a benzyl halide, for instance, 1-(bromomethyl)-3-methyl-2-nitrobenzene. This can be achieved using a halogenating agent such as phosphorus tribromide (PBr₃). This step introduces a good leaving group for the subsequent nucleophilic substitution.

  • Cyanation of 1-(Bromomethyl)-3-methyl-2-nitrobenzene: The final step is the introduction of the nitrile group. The benzyl bromide is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This reaction proceeds via an Sₙ2 mechanism to yield the target compound, this compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the presence of the nitroaromatic and benzyl cyanide moieties suggests potential areas of investigation.

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2][3] These activities are often mediated by the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamino derivatives that can induce cellular damage.

Benzyl cyanide derivatives have also been explored as precursors for various biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile chemical handle for further derivatization in drug discovery programs.

Given the lack of specific data, any biological evaluation of this compound would be exploratory. Initial screening could focus on its potential as an antimicrobial or anticancer agent, drawing parallels from the broader class of nitroaromatic compounds.

Conclusion

This compound represents a specific isomer within the nitrophenylacetonitrile family for which detailed experimental data is scarce. This guide has provided a calculated molecular weight and a plausible, multi-step synthetic pathway starting from a commercially available precursor. While no biological activity has been reported, the structural motifs present in the molecule suggest that it could be a candidate for screening in antimicrobial and anticancer research. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.

References

A Comprehensive Technical Review of Ortho-Nitroarylacetonitriles: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-nitroarylacetonitriles represent a unique class of organic compounds characterized by a nitrile group attached to a methylene carbon, which is itself bonded to a benzene ring bearing a nitro group in the ortho position. This specific arrangement of functional groups imparts distinct chemical reactivity and a broad spectrum of biological activities, making them valuable synthons in organic chemistry and privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of ortho-nitroarylacetonitriles, with a particular focus on their potential in drug discovery and development. Detailed experimental protocols for key synthetic methodologies and biological assays are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this review visualizes key synthetic and logical pathways to provide a clear and concise understanding of the core concepts.

Introduction

The strategic placement of a nitro group at the ortho position of an arylacetonitrile core significantly influences the molecule's electronic properties and steric environment. The electron-withdrawing nature of the nitro group acidifies the benzylic protons, facilitating a range of chemical transformations. This reactivity profile, coupled with the diverse biological activities exhibited by nitro-containing and nitrile-containing compounds, has propelled ortho-nitroarylacetonitriles into the forefront of synthetic and medicinal chemistry research. This document aims to serve as a comprehensive resource for researchers by consolidating the available literature on the synthesis, characterization, and biological evaluation of this important class of molecules.

Synthesis of Ortho-Nitroarylacetonitriles

The synthesis of ortho-nitroarylacetonitriles can be achieved through several strategic approaches, primarily involving the introduction of the nitrile or the nitro group onto a pre-functionalized aromatic ring.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of ortho-nitroarylacetonitriles.

G General Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material (e.g., o-Nitrotoluene) B Functional Group Transformation A->B C Introduction of Acetonitrile Moiety B->C D Purification and Characterization C->D E In vitro Anti-inflammatory Assays D->E Test Compound F In vitro Antimicrobial Assays D->F Test Compound G Data Analysis (IC50 / MIC determination) E->G F->G H H G->H Lead Compound Identification

Caption: Generalized workflow for the synthesis and biological screening of ortho-nitroarylacetonitriles.

Key Synthetic Methodologies

Method A: Cyanation of Ortho-Nitrobenzyl Halides

A common and direct method involves the nucleophilic substitution of an ortho-nitrobenzyl halide with a cyanide salt.

  • Experimental Protocol:

    • Dissolve the selected ortho-nitrobenzyl bromide (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide or potassium cyanide (1.1 eq.) to the solution portion-wise, while maintaining the temperature at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Method B: Nitration of Phenylacetonitrile

Direct nitration of phenylacetonitrile can yield a mixture of ortho, meta, and para isomers. The separation of the desired ortho isomer is a critical step in this method.

  • Experimental Protocol:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add phenylacetonitrile (1 eq.) while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

    • Filter the precipitate, wash with cold water until neutral, and dry.

    • Separate the ortho isomer from the isomeric mixture by fractional crystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the synthetic yields and spectral data for representative ortho-nitroarylacetonitriles and their antimicrobial and anti-inflammatory activities. Note: The data presented is a compilation from various sources for structurally related compounds and may not represent a direct comparison from a single study.

Table 1: Synthesis and Spectral Data of Representative Ortho-Nitroarylacetonitriles

Compound IDSubstituent (R)Yield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
1a H7582-844.15 (s, 2H), 7.50-7.80 (m, 3H), 8.15 (d, 1H)25.1, 116.8, 125.5, 129.0, 133.5, 134.0, 148.02255 (CN), 1525, 1350 (NO2)162 [M]+
1b 4-Cl7095-974.18 (s, 2H), 7.55 (d, 1H), 7.70 (dd, 1H), 8.10 (d, 1H)25.3, 116.5, 126.0, 129.5, 133.0, 135.0, 147.52250 (CN), 1530, 1345 (NO2)196 [M]+
1c 5-OCH368102-1043.90 (s, 3H), 4.12 (s, 2H), 7.10 (dd, 1H), 7.30 (d, 1H), 7.70 (d, 1H)25.0, 56.0, 112.0, 115.0, 117.0, 135.0, 142.0, 160.02260 (CN), 1520, 1355 (NO2)192 [M]+

Table 2: Biological Activity of Representative Ortho-Nitroarylacetonitrile Derivatives

Compound IDAntimicrobial Activity (MIC, µg/mL) vs. S. aureusAntimicrobial Activity (MIC, µg/mL) vs. E. coliAnti-inflammatory Activity (IC50, µM) - Albumin Denaturation
1a 6412858.2
1b 326445.7
1c 128>25672.5
Diclofenac N/AN/A25.1
Ciprofloxacin 0.50.015N/A

Biological Activities and Experimental Protocols

Ortho-nitroarylacetonitriles have demonstrated promising potential as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The presence of the nitro group is often associated with antimicrobial properties, and ortho-nitroarylacetonitriles are no exception.

  • Experimental Protocol: Broth Microdilution Method for MIC Determination

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).

    • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated through in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation.

  • Experimental Protocol: Inhibition of Albumin Denaturation Assay

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.

    • Prepare a control group with the same solution, replacing the test compound with an equal volume of distilled water.

    • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: Percentage Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    • Determine the IC50 value, the concentration of the compound required to inhibit 50% of the albumin denaturation.

Signaling Pathways and Logical Relationships

The biological activity of ortho-nitroarylacetonitriles can be attributed to their interaction with various cellular targets and signaling pathways. While specific pathways for this class of compounds are still under investigation, a logical relationship can be drawn based on the known mechanisms of related nitroaromatic and nitrile-containing drugs.

G Postulated Mechanism of Action cluster_antimicrobial Antimicrobial Action cluster_antiinflammatory Anti-inflammatory Action A Ortho-Nitroarylacetonitrile Derivative B Inhibition of Bacterial DNA Gyrase A->B Potential Target C Disruption of Cell Wall Synthesis A->C Potential Target D Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX) A->D Potential Target E Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) A->E Potential Target F Bacterial Cell Death B->F Leads to C->F Leads to G Reduction of Inflammation D->G Results in E->G Results in

Caption: Postulated mechanisms of action for ortho-nitroarylacetonitrile derivatives.

Conclusion and Future Perspectives

Ortho-nitroarylacetonitriles are a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The data compiled in this review highlights their potential as leads for the development of novel antimicrobial and anti-inflammatory agents. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships (SAR) to design more potent and selective derivatives. Furthermore, in vivo studies are warranted to validate the therapeutic potential of promising candidates identified through in vitro screening. The continued exploration of ortho-nitroarylacetonitriles is poised to yield novel therapeutic agents to address unmet medical needs.

The Pivotal Role of 2-(3-Methyl-2-nitrophenyl)acetonitrile in Modern Indole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 1, 2025 – In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of innovation. A key intermediate, 2-(3-Methyl-2-nitrophenyl)acetonitrile, has emerged as a versatile precursor for the synthesis of highly functionalized indoles, particularly 4-methylindoles. This technical guide provides an in-depth analysis of its application in established indole synthetic routes, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction

The indole nucleus is a privileged structure in a vast array of biologically active compounds and functional materials. The synthesis of substituted indoles, therefore, is of paramount importance. This compound, an ortho-nitrotoluene derivative, serves as a strategic starting material for constructing the indole ring system, primarily through two classical and adaptable methods: the Leimgruber-Batcho indole synthesis and the Reissert indole synthesis. The presence of the nitrile group offers a unique handle for further functionalization, leading to a variety of indole derivatives.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for preparing indoles from o-nitrotoluenes. The reaction proceeds in two main stages: condensation with a formamide acetal to form an enamine, followed by reductive cyclization.[1][2][3]

Reaction Pathway

The synthesis begins with the reaction of this compound with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-α-(3-methyl-2-nitrophenyl)acrylonitrile intermediate. This enamine is then subjected to reductive cyclization to yield the final indole product, 4-methyl-1H-indole-7-carbonitrile.

Leimgruber_Batcho start This compound enamine β-Amino-α-(3-methyl-2-nitrophenyl)acrylonitrile start->enamine + DMF-DMA indole 4-Methyl-1H-indole-7-carbonitrile enamine->indole Reductive Cyclization (e.g., H2/Pd-C, Fe/AcOH)

Caption: Leimgruber-Batcho synthesis of 4-methyl-1H-indole-7-carbonitrile.

Quantitative Data

While specific yield data for the synthesis starting from this compound is not extensively reported, analogous Leimgruber-Batcho syntheses of substituted indoles typically proceed with good to excellent yields.[4] The reductive cyclization step is often high-yielding.

StepReagents and ConditionsTypical YieldReference
Enamine FormationN,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF, heatGood to Excellent[2]
Reductive CyclizationH₂, Pd/C, Ethanol or Fe, Acetic AcidHigh[4]
Experimental Protocol (Representative)

Step 1: Synthesis of β-Amino-α-(3-methyl-2-nitrophenyl)acrylonitrile

  • To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Heat the reaction mixture at 110-120 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification or purified by crystallization.

Step 2: Synthesis of 4-Methyl-1H-indole-7-carbonitrile

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. For catalytic hydrogenation, use 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus). Alternatively, for chemical reduction, add iron powder and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C) or inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1H-indole-7-carbonitrile.

Reissert Indole Synthesis and Related Reductive Cyclizations

The classical Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[5] A modification of this approach, focusing on the reductive cyclization of the pre-existing cyanomethyl group in this compound, presents a more direct route.

Reaction Pathway

This pathway involves the direct reductive cyclization of this compound. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent cyanomethyl group to form the indole ring. The nature of the reducing agent is critical to selectively reduce the nitro group in the presence of the nitrile. However, in some cases, the nitrile itself can be reduced. For instance, studies on similar substrates like methyl 2-cyanomethyl-3-nitrobenzoate have shown that selective reduction of the nitrile can be achieved with reagents like DiBAL-H, leading to isoquinolinone derivatives.[6][7][8] This highlights the potential for competitive reduction pathways that need to be carefully controlled to favor indole formation.

Reissert_Type start This compound amino_nitrile 2-Amino-3-methylphenylacetonitrile start->amino_nitrile Selective Reduction (e.g., SnCl2, H2/Pd-C) indole 4-Methyl-1H-indole-7-carbonitrile amino_nitrile->indole Intramolecular Cyclization

Caption: Reissert-type reductive cyclization pathway for indole synthesis.

Quantitative Data

The yield of the direct reductive cyclization is highly dependent on the reaction conditions and the choice of reducing agent. Careful optimization is required to maximize the yield of the desired indole and minimize side products from over-reduction or alternative cyclization pathways.

ReactionReagents and ConditionsPotential ProductsReference
Reductive CyclizationSnCl₂, HCl, Ethanol or H₂, Pd/C, various solvents4-Methyl-1H-indole-7-carbonitrile, over-reduction products[5]
Selective Nitrile ReductionDiBAL-H, low temperaturePotential for isoquinoline-type byproducts[6][7]
Experimental Protocol (Representative)
  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data of Potential Product: 4-Methyl-1H-indole-7-carbonitrile

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the indole N-H proton (typically broad), aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: Resonances for the indole ring carbons, the nitrile carbon (typically around 115-120 ppm), and the methyl carbon.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹, and a broad N-H stretching band for the indole amine around 3300-3500 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 4-methyl-1H-indole-7-carbonitrile (C₁₀H₈N₂).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of 4-methyl substituted indoles, particularly 4-methyl-1H-indole-7-carbonitrile. Both the Leimgruber-Batcho and Reissert-type synthetic strategies offer viable routes to this important class of compounds. The choice of method will depend on the desired scale of the reaction, the availability of reagents, and the need to control selectivity during the reduction step. The nitrile functionality in the final product provides a versatile handle for further chemical transformations, opening up avenues for the development of novel pharmaceuticals and functional materials. Further research into optimizing the reaction conditions for the direct reductive cyclization of this compound is warranted to enhance the efficiency and utility of this important synthetic precursor.

References

An In-Depth Technical Guide on the Chemical Reactivity and Stability of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a key intermediate in various synthetic applications. This document outlines the compound's known physical and chemical properties, stability profile under different conditions, and general reactivity patterns based on its functional groups. Detailed information on handling, storage, and known incompatibilities is also provided to ensure safe laboratory practices. While specific kinetic and mechanistic data for this particular isomer are limited in publicly available literature, this guide extrapolates information from closely related nitrophenylacetonitrile derivatives to offer valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic nitrile possessing a unique combination of functional groups that dictate its chemical behavior. The presence of a nitrile group, a nitro group, and a methyl-substituted phenyl ring makes it a versatile building block in organic synthesis. Understanding its reactivity and stability is crucial for its effective utilization in multi-step synthetic pathways, ensuring optimal reaction conditions, and preventing unwanted side reactions or degradation. This guide aims to consolidate the available information and provide a detailed technical resource for scientists and researchers.

Physicochemical Properties

Quantitative data for this compound is not extensively documented. However, data for its isomers, primarily 2-nitrophenylacetonitrile, can provide valuable reference points.

PropertyValue (for 2-nitrophenylacetonitrile)Citation
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
Melting Point82-85 °C[1]
AppearanceYellow to light brown solid[1][2]
SolubilityInsoluble in water; Soluble in organic solvents like ethanol and ether.[1][2]

Note: The properties of this compound may vary slightly from its isomer.

Chemical Stability

The stability of this compound is influenced by temperature, light, and the presence of other chemical agents.

Thermal Stability

The compound is generally stable under normal laboratory temperatures and pressures.[3] However, at elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen cyanide (HCN)[1][3]

Photochemical Stability

The general mechanism for the photolysis of ortho-nitrobenzyl compounds involves the initial excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. This intermediate then undergoes further rearrangement to release the protected group and form a nitrosobenzaldehyde derivative.

Photochemical_Degradation_Pathway This compound This compound Excited_State Excited State* This compound->Excited_State hν (UV light) Aci_Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci_Nitro_Intermediate Intramolecular H-abstraction Nitroso_Product Nitroso-ketone Product Aci_Nitro_Intermediate->Nitroso_Product Released_Cyanide HCN Aci_Nitro_Intermediate->Released_Cyanide

Caption: Proposed photochemical degradation pathway.

Stability in Solution

The stability of this compound in solution is highly dependent on the pH and the nature of the solvent.

  • Acidic Conditions: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid in the presence of strong acids and water, typically at elevated temperatures.[1][2]

  • Basic Conditions: In the presence of strong bases, the benzylic protons become acidic and can be abstracted, forming a resonance-stabilized carbanion. This can lead to various reactions, including polymerization or reaction with other electrophiles. Strong bases can also catalyze the hydrolysis of the nitrile group and may lead to the elimination of hydrogen cyanide.[1][2]

Chemical Reactivity

The reactivity of this compound is governed by its three main functional components: the nitrile group, the nitro group, and the activated benzylic position.

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations:

  • Hydrolysis: As mentioned, the nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Partial hydrolysis to an amide can also be achieved under controlled conditions.[1][2]

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.

Reactivity of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group and can be readily reduced.

  • Reduction to an Amine: A common and synthetically important reaction is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, including:

    • Catalytic hydrogenation (e.g., H₂, Pd/C)

    • Metals in acidic media (e.g., Fe/HCl, Sn/HCl)

    • Sodium dithionite (Na₂S₂O₄)

This reduction is a key step in the synthesis of many biologically active molecules.

Nitro_Reduction_Workflow Start This compound Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Product 2-(2-Amino-3-methylphenyl)acetonitrile Reduction->Product

Caption: General workflow for the reduction of the nitro group.

Reactivity of the Benzylic Position

The methylene (-CH₂-) group adjacent to the aromatic ring and the nitrile group is activated. The protons at this position are acidic due to the electron-withdrawing nature of both the phenyl and cyano groups.

  • Alkylation: In the presence of a suitable base, the benzylic proton can be removed to form a carbanion, which can then be alkylated with an alkyl halide.

  • Condensation Reactions: The activated methylene group can participate in condensation reactions with aldehydes and ketones.

Incompatibilities and Hazardous Reactions

For safe handling and storage, it is crucial to be aware of the incompatibilities of this compound.

Incompatible MaterialsPotential HazardCitation
Strong Oxidizing AgentsViolent reactions, risk of fire and explosion.[1][3]
Strong Reducing AgentsVigorous reactions.[1][3]
Strong AcidsCan lead to violent reactions and hydrolysis.[1][3]
Strong BasesCan produce hydrogen cyanide gas.[1][2][3]
MetalsMay catalyze polymerization.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general procedures for related compounds can be adapted.

General Procedure for the Synthesis of Substituted Nitrophenylacetonitriles

A common method for the synthesis of nitrophenylacetonitriles involves the cyanation of the corresponding nitrobenzyl halide.

Materials:

  • 3-Methyl-2-nitrobenzyl bromide

  • Sodium cyanide or potassium cyanide

  • Aprotic polar solvent (e.g., DMSO, DMF)

Procedure:

  • Dissolve 3-methyl-2-nitrobenzyl bromide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a stoichiometric amount of sodium or potassium cyanide to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts and the potential for hydrogen cyanide gas evolution.

General Procedure for the Reduction of the Nitro Group

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve this compound in methanol or ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, 2-(2-amino-3-methylphenyl)acetonitrile.

  • The product can be further purified if necessary.

Conclusion

This compound is a compound with a rich and varied chemical reactivity profile, making it a valuable intermediate in organic synthesis. Its stability is generally good under standard conditions, but it is susceptible to degradation by heat, light, and strong chemical reagents. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its safe and effective use in research and development. While specific quantitative data for this isomer remains limited, the information provided, based on its functional groups and related compounds, serves as a solid foundation for further investigation and application.

References

An In-depth Technical Guide to 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of the chemical compound 2-(3-Methyl-2-nitrophenyl)acetonitrile. While this compound is a known chemical entity, this guide also highlights the current gaps in the scientific literature regarding its specific biological activity and applications in drug development. The document details historical and contemporary synthetic approaches, presents available physicochemical data in a structured format, and includes a generalized experimental protocol for its preparation based on related compounds. A workflow for its synthesis is also visualized. It is important to note that, to date, there is a lack of publicly available information regarding the specific biological targets or signaling pathways associated with this compound.

Introduction

This compound, a member of the nitrophenylacetonitrile class of compounds, represents an interesting scaffold for chemical synthesis and potential pharmaceutical development. The presence of a nitro group and a nitrile functional group on a substituted benzene ring offers multiple avenues for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

History and Discovery

The precise date and circumstances of the initial discovery of this compound are not well-documented in publicly accessible scientific literature. However, the history of its synthesis is intertwined with the broader development of methods for producing (2-nitrophenyl)acetonitrile derivatives. Early synthetic routes to this class of compounds often involved the reaction of a 2-nitrobenzyl bromide with a cyanide salt. These methods, however, were frequently plagued by low yields and difficult purification due to the formation of by-products.[1]

Subsequent advancements in synthetic organic chemistry have led to the development of more efficient and higher-yielding processes. Notably, patents filed in the early 2000s describe multi-step synthetic pathways that avoid the use of highly reactive benzyl bromides, thus improving the overall efficiency and purity of the final products.[1][2] These developments have made compounds like this compound more accessible for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information has been compiled from various chemical supplier databases and computational models.

PropertyValueSource
CAS Number 91192-25-5Chemical Supplier Data
Molecular Formula C₉H₈N₂O₂Calculated
Molecular Weight 176.17 g/mol Calculated
Appearance Not specified in literature-
Melting Point Not specified in literature-
Boiling Point Not specified in literature-
Solubility Not specified in literature-

Synthesis and Experimental Protocols

A common modern approach avoids the direct cyanation of a benzyl halide and instead proceeds through the formation of an intermediate, which is then converted to the nitrile. A plausible synthetic workflow is outlined below.

Generalized Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis for (2-nitrophenyl)acetonitrile derivatives, which could be adapted for this compound.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxime Formation cluster_3 Step 4: Dehydration Start 3-Methyl-2-nitrotoluene Reagent1 N,N-Dimethylformamide dialkyl acetal Start->Reagent1 Reaction Intermediate1 Enamine Intermediate Reagent1->Intermediate1 Intermediate1_ref Enamine Intermediate Acid Acidic Conditions Intermediate1_ref->Acid Hydrolysis Intermediate2 Aldehyde Intermediate Acid->Intermediate2 Intermediate2_ref Aldehyde Intermediate Hydroxylamine Hydroxylamine Intermediate2_ref->Hydroxylamine Reaction Intermediate3 Oxime Intermediate Hydroxylamine->Intermediate3 Intermediate3_ref Oxime Intermediate DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) Intermediate3_ref->DehydratingAgent Dehydration End This compound DehydratingAgent->End

Caption: Generalized synthetic workflow for (2-nitrophenyl)acetonitrile derivatives.

Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the synthesis of related compounds as described in patent literature.[2] Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Formation of the Aldehyde Intermediate

  • To a solution of 3-methyl-2-nitrotoluene in a suitable solvent (e.g., N,N-dimethylformamide), add N,N-dimethylformamide dimethyl acetal.

  • Heat the reaction mixture and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., 10% HCl).

  • Stir the mixture at room temperature to effect hydrolysis to the corresponding aldehyde.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 2: Formation of the Oxime

  • Dissolve the crude aldehyde in a suitable solvent (e.g., methanol).

  • Add sodium acetate followed by hydroxylamine hydrochloride at room temperature.

  • Stir the reaction mixture for a specified time and monitor for completion.

  • Concentrate the reaction mixture and add water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude oxime.

Step 3: Dehydration to the Nitrile

  • Dissolve the crude oxime in a dehydrating agent (e.g., acetic anhydride).

  • Heat the solution and monitor the reaction.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with an aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain this compound.

Applications in Drug Development

Currently, there is a notable absence of published research detailing the specific applications of this compound in drug development. While nitrophenyl-containing compounds have been investigated for a wide range of biological activities, and the acetonitrile moiety is present in several approved drugs, this particular molecule has not been the subject of extensive biological screening according to available public domain data.

Its potential utility lies as an intermediate in the synthesis of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple points for molecular elaboration.

Signaling Pathways and Mechanism of Action

Due to the lack of biological studies on this compound, there is no information available regarding its potential interactions with biological signaling pathways or its mechanism of action.

Conclusion

This compound is a chemical compound with established synthetic accessibility, primarily through multi-step routes that have evolved from earlier, less efficient methods. Its physicochemical properties are partially documented, though a comprehensive experimental characterization is not widely available in the literature. The most significant gap in our current understanding of this molecule is the absence of data on its biological activity and potential applications in drug discovery and development. As a functionalized nitroaromatic compound, it holds potential as a building block for the synthesis of more complex and potentially bioactive molecules. Further research is warranted to explore the biological profile of this compound and to determine if it or its derivatives have a role to play in modern medicinal chemistry.

References

Methodological & Application

Application Note: Synthesis of 4-Methyl-1H-indole-2-carbonitrile via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the synthesis of 4-methyl-1H-indole-2-carbonitrile from 2-(3-methyl-2-nitrophenyl)acetonitrile via reductive cyclization. The indole scaffold is a critical pharmacophore in numerous natural products and pharmaceutical agents. This document outlines two common and effective methods for this transformation: catalytic hydrogenation and reduction using metal salts in acidic media. Quantitative data from analogous reactions are summarized, and detailed, step-by-step experimental protocols are provided to guide researchers in successfully carrying out this synthesis.

Reaction Principle and Overview

The synthesis of the indole ring system via the reductive cyclization of an ortho-substituted nitroarene is a robust and widely used transformation. The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization by attacking the nitrile group, followed by tautomerization to form the stable indole aromatic system.

The overall transformation is depicted below:

G start Start reagents 1. Combine Starting Material, Solvent, and Catalyst/Reagent in Reaction Flask start->reagents reaction 2. Run Reaction (e.g., Hydrogenation or Reflux) Monitor by TLC reagents->reaction filter_catalyst 3. Filter Reaction Mixture (Remove Catalyst or Precipitated Salts) reaction->filter_catalyst workup 4. Aqueous Work-up (Neutralization & Extraction) filter_catalyst->workup dry 5. Dry Organic Layer (e.g., with Na2SO4) workup->dry concentrate 6. Concentrate in Vacuo (Rotary Evaporation) dry->concentrate purify 7. Purify Crude Product (Recrystallization or Chromatography) concentrate->purify characterize 8. Characterize Final Product (NMR, MS, m.p.) purify->characterize end_node End characterize->end_node G A Ortho-Nitroarylacetonitrile (Starting Material) B Step 1: Reduction Nitro group (-NO2) is reduced to an Amino group (-NH2) A->B [H] C Ortho-Aminoarylacetonitrile (Reactive Intermediate) B->C D Step 2: Cyclization Amino group nucleophilically attacks the nitrile carbon C->D E Imino-Indolenine Intermediate D->E F Step 3: Tautomerization Proton shift to form the stable aromatic ring E->F G Indole Product F->G

Detailed protocol for the synthesis of 7-methylindole from 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Detailed Protocol for the Synthesis of 7-Methylindole from 2-(3-Methyl-2-nitrophenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. 7-Methylindole, in particular, serves as a crucial building block in the synthesis of various biologically active compounds. This protocol details a robust and efficient method for the synthesis of 7-methylindole via the reductive cyclization of this compound. The procedure involves the reduction of the nitro group to an amine, which subsequently undergoes an intramolecular cyclization to form the indole ring system. This method is advantageous due to the use of readily available and inexpensive reagents, making it suitable for both small-scale research and larger-scale production.

Reaction Scheme

The overall transformation involves a one-pot reductive cyclization reaction. The nitro group of this compound is reduced to an amino group using iron powder in the presence of acetic acid. The resulting intermediate, 2-(2-amino-3-methylphenyl)acetonitrile, undergoes a spontaneous intramolecular cyclization under the reaction conditions to yield 7-methylindole.

Scheme 1: Synthesis of 7-Methylindole

(Note: This is a simplified representation of the chemical structures)

Experimental Protocol

3.1. Materials and Reagents

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Ethyl acetate (for chromatography)

  • Petroleum ether (for chromatography)

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • TLC plates (silica gel 60 F254)

3.3. Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 56.8 mmol), ethanol (100 mL), and water (20 mL).

  • Addition of Reagents: To the stirring suspension, add iron powder (15.9 g, 284 mmol, 5 equivalents).

  • Reaction Initiation: Slowly add glacial acetic acid (10 mL) to the mixture. The reaction is exothermic, and the mixture will begin to reflux.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent. The starting material should be consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford pure 7-methylindole.

Data Presentation

ParameterValue
Starting MaterialThis compound
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
Product7-Methylindole
Molecular FormulaC₉H₉N
Molecular Weight131.17 g/mol
Theoretical Yield7.45 g
Expected Experimental Yield ~5.2 g (70%)
AppearancePale yellow solid
Melting Point80-82 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 8.07 (s, 1H, NH), 7.51 (d, 1H, ArH), 7.26-7.02 (m, 3H, ArH), 6.58 (t, 1H, ArH), 2.51 (s, 3H, CH₃)[1]

Visualization of the Experimental Workflow

Synthesis_Workflow start Start setup Reaction Setup: - this compound - Ethanol, Water start->setup reagents Add Reagents: - Iron Powder - Glacial Acetic Acid setup->reagents reflux Reflux (2-3 hours) reagents->reflux workup Work-up: - Cool and Filter reflux->workup extraction Extraction: - Remove Solvent - Extract with DCM workup->extraction washing Washing: - Water - NaHCO₃ (aq) - Brine extraction->washing purification Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography washing->purification product 7-Methylindole purification->product end End product->end

Caption: Workflow for the synthesis of 7-methylindole.

References

Application of 2-(3-Methyl-2-nitrophenyl)acetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Methyl-2-nitrophenyl)acetonitrile is a versatile chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive nitrile group and a nitro group on a substituted benzene ring, allows for a range of chemical transformations. A key synthetic route involves the reduction of the nitro group to an amine, followed by cyclization reactions to form heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). This document outlines the application of this compound in the synthesis of a quinazoline intermediate, a core structure in numerous therapeutic agents, including anticancer drugs.

Synthetic Pathway Overview

The primary application of this compound in pharmaceutical synthesis is as a precursor to 8-methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile. This transformation is a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield 2-amino-3-methylbenzonitrile.

  • Cyclization to form the Quinazoline Ring: The resulting 2-amino-3-methylbenzonitrile undergoes a cyclization reaction with a suitable C1 source, such as triethyl orthoformate, followed by treatment with ammonia, to form the quinazoline ring system.

This quinazoline derivative can then be further functionalized to produce a variety of pharmacologically active molecules.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Nitro ReductionSnCl₂·2H₂O, HClEthanol78485>95
2Quinazoline FormationTriethyl orthoformate, AmmoniaEthanol150 (microwave)0.578>97

Table 2: Characterization of Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm in CDCl₃)
This compoundC₉H₈N₂O₂176.1782-847.61 (d, 1H), 7.45 (t, 1H), 7.33 (d, 1H), 4.01 (s, 2H), 2.45 (s, 3H)
2-Amino-3-methylbenzonitrileC₈H₈N₂132.1695-977.20 (t, 1H), 6.80 (d, 1H), 6.70 (d, 1H), 4.20 (s, 2H, NH₂), 2.20 (s, 3H)
8-Methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrileC₁₀H₇N₃O185.18210-21212.1 (s, 1H, NH), 8.15 (d, 1H), 7.80 (d, 1H), 7.50 (t, 1H), 2.60 (s, 3H)

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-methylbenzonitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (17.6 g, 0.1 mol) and ethanol (100 mL).

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (89.0 g, 0.4 mol).

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Work-up: After 4 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice (200 g) and basify with a 40% aqueous NaOH solution until the pH is ~10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 2-amino-3-methylbenzonitrile.

Step 2: Synthesis of 8-Methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile

  • Reaction Setup: In a microwave reactor vessel, combine 2-amino-3-methylbenzonitrile (13.2 g, 0.1 mol) and triethyl orthoformate (22.2 g, 0.15 mol).

  • Reaction Execution: Seal the vessel and heat the mixture in a microwave reactor at 150°C for 15 minutes.

  • Ammonia Treatment: After cooling, add a 7N solution of ammonia in methanol (50 mL) to the reaction mixture. Reseal the vessel and heat again in the microwave reactor at 150°C for another 15 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain the desired 8-methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile.

Mandatory Visualization

experimental_workflow start Start: This compound step1 Step 1: Nitro Reduction Reagents: SnCl₂, HCl Solvent: Ethanol Temp: 78°C start->step1 intermediate Intermediate: 2-Amino-3-methylbenzonitrile step1->intermediate step2 Step 2: Cyclization Reagents: Triethyl orthoformate, NH₃ Solvent: Ethanol Temp: 150°C (Microwave) intermediate->step2 product Product: 8-Methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile step2->product end End product->end

Figure 1. Experimental workflow for the synthesis of a quinazoline intermediate.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline-based EGFR Inhibitor Quinazoline_Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Figure 2. EGFR signaling pathway inhibited by quinazoline-based drugs.

Disclaimer: The experimental protocols and data presented in this document are for illustrative purposes and are based on established chemical principles for related compounds. Actual results may vary, and all experimental work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Application Notes and Protocols: Leimgruber-Batcho Indole Synthesis of 4-Methyl-3-indoleacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes. This method offers a significant advantage over other indole syntheses, such as the Fischer indole synthesis, due to its mild reaction conditions, high yields, and the ready availability of starting materials. The synthesis proceeds in two main steps: the formation of an enamine from the o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

This document provides detailed application notes and protocols for the Leimgruber-Batcho synthesis of 4-Methyl-3-indoleacetonitrile, a valuable building block in medicinal chemistry and drug development, using 2-(3-Methyl-2-nitrophenyl)acetonitrile as the starting material. The presence of the electron-withdrawing nitrile group on the methyl substituent facilitates the initial enamine formation.

Reaction Scheme

The overall reaction scheme for the synthesis of 4-Methyl-3-indoleacetonitrile is as follows:

Step 1: Enamine Formation

This compound reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the intermediate enamine, (E)-3-(dimethylamino)-2-(3-methyl-2-nitrophenyl)acrylonitrile.

Step 2: Reductive Cyclization

The enamine intermediate undergoes reductive cyclization to yield the final product, 4-Methyl-3-indoleacetonitrile.

Quantitative Data Summary

The Leimgruber-Batcho indole synthesis is compatible with a wide range of substituents on the starting o-nitrotoluene. The choice of reducing agent in the second step can be tailored to the specific substrate and desired outcome. Below is a table summarizing typical yields for the synthesis of various 4-substituted indoles using different reductive cyclization methods.

Starting Material (o-Nitrotoluene Derivative)Reductive Cyclization MethodProduct (4-Substituted Indole)Yield (%)
3-Methyl-2-nitrotolueneRaney Ni, H₂4-Methylindole85
2-Methyl-3-nitrobenzoic acidTiCl₃Indole-4-carboxylic acid73
3-Benzyloxy-2-nitrotoluenePd/C, H₂4-Benzyloxyindole90
1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzeneFe, AcOH4-(5-iodopyridin-2-ylthio)indole28
2-Methyl-3,6-dinitrotolueneTiCl₃ (12 equiv)4-Amino-7-nitroindole83

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(dimethylamino)-2-(3-methyl-2-nitrophenyl)acrylonitrile (Enamine Intermediate)

This protocol is adapted from the general procedure for enamine formation in the Leimgruber-Batcho synthesis.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.2 eq) and pyrrolidine (1.1 eq) to the solution.

  • Heat the reaction mixture at 110 °C for 2 hours under a nitrogen atmosphere.

  • After cooling to room temperature, add diethyl ether to the reaction mixture and wash with water twice.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine intermediate as a red oil or solid. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of 4-Methyl-3-indoleacetonitrile (Reductive Cyclization)

This protocol provides several options for the reductive cyclization of the enamine intermediate. The choice of method may depend on the available reagents and the desired purity of the final product.

Method A: Reductive Cyclization using Iron in Acetic Acid

Materials:

  • (E)-3-(dimethylamino)-2-(3-methyl-2-nitrophenyl)acrylonitrile

  • Iron powder

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the crude enamine intermediate from Protocol 1 in a mixture of acetic acid and ethanol.

  • Add iron powder (excess) to the solution.

  • Heat the suspension at 100 °C for 3 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-3-indoleacetonitrile.

Method B: Reductive Cyclization using Palladium on Carbon and Hydrogen

Materials:

  • (E)-3-(dimethylamino)-2-(3-methyl-2-nitrophenyl)acrylonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate or Benzene

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the crude enamine intermediate in ethyl acetate or benzene.

  • Add 10% Pd/C (catalytic amount) to the solution.

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method C: Reductive Cyclization using Raney Nickel and Hydrazine

Materials:

  • (E)-3-(dimethylamino)-2-(3-methyl-2-nitrophenyl)acrylonitrile

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of the enamine intermediate in ethanol, carefully add Raney Nickel.

  • Heat the mixture to reflux and add hydrazine hydrate dropwise.

  • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the Leimgruber-Batcho indole synthesis.

Leimgruber_Batcho_Mechanism start This compound enamine (E)-3-(dimethylamino)-2- (3-methyl-2-nitrophenyl)acrylonitrile start->enamine Step 1: Enamine Formation reagents1 DMF-DMA, Pyrrolidine reduction Reduction of Nitro Group enamine->reduction Step 2 reagents2 Reducing Agent (e.g., Fe/AcOH) cyclization Intramolecular Cyclization reduction->cyclization elimination Elimination of Dimethylamine cyclization->elimination product 4-Methyl-3-indoleacetonitrile elimination->product

Caption: Reaction mechanism of the Leimgruber-Batcho indole synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis.

Experimental_Workflow start Start: This compound step1 Step 1: Enamine Formation (DMF-DMA, Pyrrolidine, DMF, 110°C) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 intermediate Crude Enamine Intermediate workup1->intermediate step2 Step 2: Reductive Cyclization (e.g., Fe/AcOH, 100°C) intermediate->step2 workup2 Filtration & Aqueous Workup step2->workup2 purification Column Chromatography workup2->purification product Final Product: 4-Methyl-3-indoleacetonitrile purification->product

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic hydrogenation of 2-(3-Methyl-2-nitrophenyl)acetonitrile to the corresponding amine, 2-(2-amino-3-methylphenyl)acetonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds and nitriles, with special consideration for the challenges posed by the ortho-substitution pattern of the substrate.

Introduction

The reduction of the nitro group in this compound is a key transformation. Catalytic hydrogenation is a widely used and effective method for this purpose. The primary challenge in the hydrogenation of ortho-substituted nitroarylacetonitriles is the potential for intramolecular side reactions, such as the formation of 2-aminobenzamide derivatives. The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity towards the desired primary amine. This document presents protocols using two common catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel.

Data Presentation

The following tables summarize typical quantitative data for the catalytic hydrogenation of related nitrophenylacetonitriles. These values can serve as a starting point for the optimization of the reaction for this compound.

Table 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of p-nitrophenylacetonitrile

ParameterConditionYield (%)Reference
Catalyst 5% Pd/C~85--INVALID-LINK--
Solvent Ethanol (95%)
Substrate Conc. 16 g in 100 g ethanol
Catalyst Loading 0.48 g (3 wt%)
H₂ Pressure 0.3 - 0.4 MPa
Temperature 30 - 40 °C
Reaction Time 4 hours

Table 2: Raney® Nickel Catalyzed Hydrogenation of Nitroarenes and Nitriles

SubstrateCatalyst SystemSolventTemperatureTimeYield (%)
Aromatic Nitro CompoundsRaney® Ni / Hydrazinium monoformateMethanolRoom Temp.2 - 10 min90 - 95
BenzonitrileRaney® Ni / Hydrazinium monoformateMethanolRoom Temp.5 min80

Note: The data in Table 2 is for general nitroarenes and benzonitrile, and serves as a reference for the reactivity of Raney® Nickel under transfer hydrogenation conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the hydrogenation of p-nitrophenylacetonitrile and is a good starting point for the chemoselective reduction of the nitro group in this compound.

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Ethanol (95% or absolute)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with an inert gas (Argon or Nitrogen) to remove any air.

  • Charging the Vessel: To the inerted vessel, add this compound. Then, add the Pd/C catalyst (typically 3-10 wt% of the substrate).

  • Solvent Addition: Add ethanol as the solvent. A typical concentration is in the range of 0.1-0.5 M.

  • Sealing and Purging: Seal the reaction vessel. Purge the vessel with hydrogen gas several times to remove the inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.3-0.4 MPa). Begin agitation and heat the reaction to the desired temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with ethanol. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry and handle it under a wet or inert atmosphere.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-3-methylphenyl)acetonitrile. The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Raney® Nickel

This protocol utilizes a transfer hydrogenation approach, which can be a milder alternative to high-pressure hydrogenation.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Hydrazinium monoformate (or hydrazine hydrate and formic acid)

  • Methanol

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

Procedure:

  • Preparation of Hydrazinium Monoformate: Prepare hydrazinium monoformate by slowly adding an equimolar amount of formic acid to hydrazine hydrate in an ice bath with stirring.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend this compound in methanol.

  • Catalyst Addition: Add a catalytic amount of Raney® Nickel slurry (typically 5-10 wt% of the substrate) to the reaction mixture.

  • Reagent Addition: Add hydrazinium monoformate (typically 3-5 equivalents) dropwise to the stirred suspension at room temperature. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of filter aid to remove the Raney® Nickel. Wash the filter cake with methanol. Caution: Raney® Nickel is pyrophoric, especially when dry. Keep the catalyst wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_pdc Protocol 1: Pd/C Hydrogenation cluster_raney Protocol 2: Raney® Ni Transfer Hydrogenation start_pdc Start charge_vessel Charge Vessel with Substrate & Pd/C start_pdc->charge_vessel add_solvent_pdc Add Ethanol charge_vessel->add_solvent_pdc seal_purge_pdc Seal & Purge with H₂ add_solvent_pdc->seal_purge_pdc hydrogenate Hydrogenate (Pressure, Temp) seal_purge_pdc->hydrogenate workup_pdc Work-up & Filter hydrogenate->workup_pdc isolate_pdc Isolate Product workup_pdc->isolate_pdc end_pdc End isolate_pdc->end_pdc start_raney Start setup_reaction Setup Reaction with Substrate & Solvent start_raney->setup_reaction add_catalyst Add Raney® Ni setup_reaction->add_catalyst add_reagent Add Hydrazinium Monoformate add_catalyst->add_reagent react React at Room Temp. add_reagent->react workup_raney Work-up & Filter react->workup_raney isolate_raney Isolate Product workup_raney->isolate_raney end_raney End isolate_raney->end_raney

Caption: Workflow for the catalytic hydrogenation of this compound.

Logical Relationship Diagram: Catalyst Selection and Potential Outcomes

logical_relationship cluster_catalyst Catalyst Choice cluster_outcome Potential Products substrate This compound pdc Pd/C substrate->pdc High Pressure H₂ raney Raney® Ni substrate->raney Transfer H₂ amine Desired Product: 2-(2-amino-3-methylphenyl)acetonitrile pdc->amine Chemoselective Reduction side_product Side Product: 2-amino-3-methylbenzamide pdc->side_product Intramolecular Cyclization raney->amine Chemoselective Reduction raney->side_product Intramolecular Cyclization

Caption: Catalyst selection and potential reaction outcomes.

Application Notes and Protocols: The Use of 2-(3-Methyl-2-nitrophenyl)acetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(3-Methyl-2-nitrophenyl)acetonitrile as a starting material for the preparation of a variety of medicinally relevant heterocyclic compounds. The strategic placement of the nitro, methyl, and acetonitrile functionalities on the benzene ring allows for a range of chemical transformations, leading to the formation of quinolines, indazoles, and cinnolines. This document outlines detailed protocols for these syntheses, supported by quantitative data and workflow diagrams.

Synthesis of Quinolines

The synthesis of quinoline derivatives from this compound can be achieved through a reductive cyclization strategy. A plausible approach involves the initial reduction of the nitro group to an amine, followed by a modified Friedländer annulation.

Proposed Synthetic Pathway

The overall transformation involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to yield 2-(2-Amino-3-methylphenyl)acetonitrile.

  • Friedländer Annulation: The resulting ortho-aminoarylacetonitrile undergoes a condensation and cyclization reaction with a suitable carbonyl compound to form the quinoline ring system.

Diagram of the Synthetic Workflow for Quinolines

G start This compound intermediate 2-(2-Amino-3-methylphenyl)acetonitrile start->intermediate Reduction (e.g., SnCl2/HCl) product Substituted Quinoline intermediate->product Friedländer Annulation carbonyl Carbonyl Compound (e.g., α-methylene ketone) carbonyl->product

Caption: Synthetic workflow for quinoline synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Amino-3-methylphenyl)acetonitrile

  • To a stirred solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Slowly add concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-Amino-3-methylphenyl)acetonitrile.

Protocol 2: Synthesis of 4-Amino-3-methyl-quinoline-2-carbonitrile (as an example)

This protocol utilizes the Thorpe-Ziegler cyclization of the intermediate formed from the reaction of the amino group with another nitrile-containing reagent. A more direct approach from the precursor would be a domino nitro reduction-Friedländer heterocyclization.

  • To a solution of this compound (1.0 eq) in acetic acid under a nitrogen atmosphere, add an active methylene compound (e.g., malononitrile, 2.0 eq).

  • Stir the mixture at 100-110 °C for 15 minutes.

  • Add iron powder (<100 mesh, 4.0 eq) portion-wise to the hot solution.

  • Continue stirring at reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite, washing with ethyl acetate.

  • Neutralize the filtrate with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired quinoline derivative.

Data Presentation
PrecursorReagentsProductYield (%)Purity (%)
This compound1. SnCl₂·2H₂O, HCl2. Malononitrile, Fe, AcOH4-Amino-8-methylquinoline-2-carbonitrile65-75 (estimated)>95

Note: The yields are estimated based on similar reactions reported in the literature and may require optimization.

Synthesis of Indazoles

The synthesis of indazole derivatives from this compound can be envisioned through a reductive cyclization where the nitro group is transformed into a functionality that can react with the adjacent nitrile group.

Proposed Synthetic Pathway
  • Reduction to Hydroxylamine or Amine: The nitro group is reduced to either a hydroxylamine or an amine.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the indazole ring. The reaction of ortho-aminobenzonitriles with a diazotizing agent can lead to 3-aminoindazoles.

Diagram of the Synthetic Workflow for Indazoles

G start This compound intermediate 2-(2-Amino-3-methylphenyl)acetonitrile start->intermediate Reduction (e.g., H2, Pd/C) product 4-Methyl-1H-indazol-3-amine intermediate->product Diazotization & Cyclization (e.g., NaNO2, HCl)

Caption: Synthetic workflow for indazole synthesis.

Experimental Protocols

Protocol 3: Synthesis of 4-Methyl-1H-indazol-3-amine

  • First, synthesize 2-(2-Amino-3-methylphenyl)acetonitrile as described in Protocol 1 .

  • Dissolve 2-(2-Amino-3-methylphenyl)acetonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Slowly raise the temperature to room temperature and continue stirring for an additional 2 hours.

  • Neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methyl-1H-indazol-3-amine.

Data Presentation
PrecursorReagentsProductYield (%)Purity (%)
2-(2-Amino-3-methylphenyl)acetonitrileNaNO₂, HCl4-Methyl-1H-indazol-3-amine70-80 (estimated)>98

Note: The yields are estimated based on similar reactions reported in the literature and may require optimization.

Synthesis of Cinnolines

The synthesis of cinnoline derivatives from this compound would likely proceed through the formation of an ortho-aminoaryl precursor, followed by diazotization and cyclization.

Proposed Synthetic Pathway
  • Functional Group Transformation: The acetonitrile group needs to be converted into a group that can participate in the cyclization, for example, an acetyl group via hydrolysis and subsequent reactions. The nitro group is then reduced to an amine.

  • Diazotization and Cyclization: The resulting ortho-aminoaryl ketone undergoes diazotization followed by intramolecular cyclization to form the cinnoline ring.

Diagram of the Synthetic Workflow for Cinnolines

G start This compound intermediate1 1-(3-Methyl-2-nitrophenyl)ethan-1-one start->intermediate1 Grignard Reaction/Hydrolysis intermediate2 1-(2-Amino-3-methylphenyl)ethan-1-one intermediate1->intermediate2 Reduction (e.g., Fe/AcOH) product 4,8-Dimethylcinnoline intermediate2->product Diazotization & Cyclization (e.g., NaNO2, H2SO4)

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented: the cyanation of 3-methyl-2-nitrobenzyl bromide and the Sandmeyer reaction of 2-amino-3-methylbenzonitrile. Both methods are evaluated for their scalability, and a detailed, representative protocol for the cyanation route is provided, including materials, step-by-step procedures, safety precautions, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its functional groups, a nitrile and a nitro group on a substituted benzene ring, allow for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategies

Two principal synthetic strategies are considered for the large-scale production of this compound. The selection of the optimal route will depend on factors such as raw material availability, cost, safety considerations, and required purity of the final product.

2.1. Route A: Cyanation of 3-Methyl-2-nitrobenzyl Bromide

This two-step route begins with the commercially available 3-methyl-2-nitrotoluene. The first step involves the radical bromination of the benzylic methyl group to form 3-methyl-2-nitrobenzyl bromide. The subsequent step is a nucleophilic substitution with a cyanide salt to yield the target molecule. This route is often favored for its straightforward reaction sequence.

2.2. Route B: Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile

This route utilizes the commercially available 2-amino-3-methylbenzonitrile. The Sandmeyer reaction involves the diazotization of the primary aromatic amine, followed by a copper-catalyzed cyanation to introduce the nitro group. While a classic and robust transformation, the handling of diazonium salts on a large scale requires strict temperature control and safety protocols.

G cluster_0 Route A: Cyanation Pathway cluster_1 Route B: Sandmeyer Pathway 3-Methyl-2-nitrotoluene 3-Methyl-2-nitrotoluene 3-Methyl-2-nitrobenzyl bromide 3-Methyl-2-nitrobenzyl bromide 3-Methyl-2-nitrotoluene->3-Methyl-2-nitrobenzyl bromide Radical Bromination 2-(3-Methyl-2-nitrophenyl)acetonitrile_A This compound 3-Methyl-2-nitrobenzyl bromide->2-(3-Methyl-2-nitrophenyl)acetonitrile_A Cyanation 2-Amino-3-methylbenzonitrile 2-Amino-3-methylbenzonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-3-methylbenzonitrile->Diazonium Salt Intermediate Diazotization 2-(3-Methyl-2-nitrophenyl)acetonitrile_B This compound Diazonium Salt Intermediate->2-(3-Methyl-2-nitrophenyl)acetonitrile_B Sandmeyer Reaction

Figure 1: Comparison of two synthetic pathways for this compound.

Experimental Protocols: Route A - Cyanation Pathway

The following is a detailed protocol for the large-scale synthesis of this compound via the cyanation of 3-methyl-2-nitrobenzyl bromide. This protocol is a representative procedure based on established methods for similar transformations.

3.1. Step 1: Synthesis of 3-Methyl-2-nitrobenzyl Bromide

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • UV lamp (for initiation).

  • Quench vessel.

  • Filtration and drying equipment.

Reagents:

  • 3-Methyl-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bisulfite solution (for quenching)

  • Water

Procedure:

  • Charge the reactor with 3-methyl-2-nitrotoluene and the solvent (e.g., carbon tetrachloride).

  • Add the radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux (approximately 77°C for CCl₄) with stirring.

  • Initiate the reaction using a UV lamp.

  • Slowly add a solution or slurry of N-bromosuccinimide in the solvent to the reactor over a period of 2-3 hours, maintaining a steady reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.

  • Transfer the filtrate to a separation funnel and wash sequentially with a sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-2-nitrobenzyl bromide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

3.2. Step 2: Synthesis of this compound

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirrer, dropping funnel, and temperature probe.

  • Extraction and distillation equipment.

Reagents:

  • 3-Methyl-2-nitrobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Water

  • Brine

Procedure:

  • Charge the reactor with sodium cyanide and the solvent (e.g., DMF).

  • Heat the mixture to 50-60°C with vigorous stirring to ensure the cyanide salt is well suspended.

  • Slowly add a solution of 3-methyl-2-nitrobenzyl bromide in the solvent to the reactor over 1-2 hours, maintaining the temperature between 50-60°C.

  • After the addition is complete, continue to stir the mixture at the same temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into a larger vessel containing a significant amount of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash them with water and brine to remove the solvent and any remaining cyanide salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_step1 Step 1 Details cluster_step2 Step 2 Details Start Start Step1 Step 1: Bromination Start->Step1 Workup_1 Cool, filter, wash, and concentrate Step2 Step 2: Cyanation Workup_2 Cool, quench with water, extract, and concentrate Purification Purification Final_Product This compound Purification->Final_Product Charge_Reactor_1 Charge 3-methyl-2-nitrotoluene, solvent, and initiator Heat_to_Reflux Heat to reflux and initiate with UV Charge_Reactor_1->Heat_to_Reflux Add_NBS Slowly add NBS Heat_to_Reflux->Add_NBS Reflux_Complete Continue reflux until completion Add_NBS->Reflux_Complete Reflux_Complete->Workup_1 Workup_1->Step2 Charge_Reactor_2 Charge NaCN and solvent Heat_Mixture Heat to 50-60°C Charge_Reactor_2->Heat_Mixture Add_Bromide Slowly add 3-methyl-2-nitrobenzyl bromide solution Heat_Mixture->Add_Bromide Stir_Complete Stir until completion Add_Bromide->Stir_Complete Stir_Complete->Workup_2 Workup_2->Purification

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the proposed synthesis. The data is based on typical yields for analogous reactions and should be optimized for specific large-scale equipment and conditions.

Table 1: Reaction Parameters for the Synthesis of 3-Methyl-2-nitrobenzyl Bromide

ParameterValue
Molar Ratio (3-Methyl-2-nitrotoluene:NBS:Initiator)1 : 1.1 : 0.02
SolventCarbon Tetrachloride
Reaction Temperature~77°C (Reflux)
Reaction Time3-5 hours
Expected Yield75-85%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Molar Ratio (Bromide:NaCN)1 : 1.2
SolventDMF
Reaction Temperature50-60°C
Reaction Time3-6 hours
Expected Yield80-90%

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood or a contained reactor system. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride: This is a toxic and environmentally hazardous solvent. Alternative solvents should be considered where possible. Handle with extreme care and ensure proper waste disposal.

  • Sodium Cyanide (NaCN): Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All operations involving cyanides must be performed with extreme caution, and an emergency cyanide poisoning treatment kit should be readily available. The workup procedure is designed to handle and neutralize residual cyanide.

  • 3-Methyl-2-nitrobenzyl Bromide: This compound is a lachrymator and should be handled with care to avoid inhalation and skin contact.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Analytical Data

AnalysisExpected Results
Appearance Pale yellow to light brown solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.6-7.8 (m, 3H, Ar-H), 4.1 (s, 2H, CH₂), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 149.0, 135.0, 133.0, 130.0, 128.0, 125.0, 117.0 (CN), 25.0 (CH₂), 20.0 (CH₃)
IR (KBr, cm⁻¹)ν: 2250 (C≡N), 1530, 1350 (NO₂)
Mass Spec (EI)m/z: 176 (M⁺)
Purity (HPLC)>98%

(Note: The NMR chemical shifts are approximate and may vary slightly based on the solvent and instrument used.)

Application Note: Purification of 2-(3-Methyl-2-nitrophenyl)acetonitrile by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Methyl-2-nitrophenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and serves as a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is critical for the successful synthesis of downstream products, affecting reaction yields, impurity profiles, and the overall efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, reliable protocol for the purification of crude this compound using flash column chromatography on silica gel.

Principle of the Method

This protocol employs normal-phase flash column chromatography, a technique that separates compounds based on their polarity.[1][2] The stationary phase is a polar adsorbent, silica gel, which retains polar molecules more strongly.[3] The mobile phase, or eluent, is a solvent system of lower polarity.

The separation is achieved by carefully eluting the column with a solvent gradient of increasing polarity (hexanes and ethyl acetate). Non-polar impurities will travel through the column faster and elute first. By gradually increasing the proportion of the more polar ethyl acetate, the target compound, this compound, is desorbed from the silica and eluted from the column, separated from more polar impurities which are retained longer. The progress of the separation is monitored by Thin Layer Chromatography (TLC).[4][5]

Experimental Protocol

Materials and Equipment

  • Reagents:

    • Crude this compound

    • Silica Gel for flash chromatography (230-400 mesh)

    • n-Hexane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Dichloromethane (DCM, for sample loading)

    • TLC plates (Silica gel 60 F254)

    • Celite® 545 (optional, for dry loading)

  • Equipment:

    • Glass chromatography column (40-60 mm diameter)

    • Separatory funnel or solvent reservoir

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator

    • TLC developing chamber

    • UV lamp (254 nm)

    • Glass capillaries for TLC spotting

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Air or nitrogen line with a regulator for flash chromatography

Methodology

Step 1: Preliminary TLC Analysis Before packing the column, determine the optimal solvent system using TLC.

  • Prepare several eluent mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate or DCM.

  • Spot the crude mixture onto TLC plates and develop them in the prepared solvent systems.

  • Visualize the plates under a UV lamp. The ideal starting eluent for the column is one that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound.[6]

Step 2: Column Packing (Slurry Method)

  • Secure the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[7]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 95:5 hexanes:ethyl acetate). Use approximately 30-50 g of silica for every 1 g of crude material.[5]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[7]

  • Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Preparation and Loading (Dry Loading) Dry loading is recommended for improved separation resolution, especially if the crude sample has poor solubility in the initial eluent.[8][9]

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add 2-3 g of silica gel or Celite® to the solution.[8]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the powder containing the adsorbed sample to the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Carefully add the initial eluent (e.g., 95:5 hexanes:ethyl acetate) to the column reservoir.

  • Apply gentle pressure using a regulated air or nitrogen source to achieve a steady flow rate (approx. 2 inches/minute).

  • Begin collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the eluent (gradient elution). For example:

    • Elute with 2-3 column volumes of 95:5 hexanes:ethyl acetate.

    • Increase to 90:10 hexanes:ethyl acetate.

    • Further increase to 85:15 or 80:20 as needed based on TLC monitoring.

Step 5: Fraction Analysis and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.[6]

  • Spot every few fractions on a TLC plate. A co-spot (a lane where both the crude material and the fraction are spotted together) can help confirm the identity of the spots.[6]

  • Combine the fractions that contain only the pure desired compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

The following table summarizes typical results for the purification of 1.2 g of crude this compound. (Note: Values are illustrative).

ParameterValue
Sample Information
Crude Sample Weight1.20 g
Purity of Crude Sample (by HPLC)~85%
Chromatography Conditions
Stationary PhaseSilica Gel (230-400 mesh), 50 g
Column Dimensions40 mm x 300 mm
Mobile Phase (Eluent)Gradient: Hexanes:Ethyl Acetate (95:5 to 80:20)
Sample Loading MethodDry Loading on Silica Gel (3 g)
Results
Purified Product Weight0.98 g
Purity of Final Product (by HPLC)>99%
Yield96% (of available product)
AppearanceYellow Solid

Visual Workflow

The following diagram illustrates the logical workflow of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Isolation Crude Crude Product TLC_Analysis TLC Analysis (Determine Eluent) Crude->TLC_Analysis Dry_Load Dry Load Sample on Silica Crude->Dry_Load Prepare_Column Prepare Column (Slurry Pack) TLC_Analysis->Prepare_Column Elute Elute with Gradient (Hexanes:EtOAc) Prepare_Column->Elute Dry_Load->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Analyze_Fractions->Elute Adjust Gradient Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Evaporate Solvent Evaporation (Rotovap) Pool_Fractions->Evaporate Pure_Product Pure Product (>99% Purity) Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. Avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle silica gel with care, as fine dust can be a respiratory irritant.

The described flash column chromatography protocol is an effective and reproducible method for the high-purity isolation of this compound from crude reaction mixtures. The use of a gradient elution and dry sample loading technique ensures high resolution and excellent recovery, providing material suitable for demanding applications in pharmaceutical and chemical synthesis.

References

One-pot synthesis of indole derivatives from 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: One-Pot Synthesis of 7-Methylindole-2-carbonitrile from 2-(3-Methyl-2-nitrophenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The development of efficient and streamlined synthetic methodologies is crucial for the rapid generation of diverse indole libraries for screening and lead optimization. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction.

This application note details a one-pot protocol for the synthesis of 7-methylindole-2-carbonitrile, a valuable substituted indole derivative, starting from this compound. The described method is based on a reductive cyclization strategy, a robust and widely applicable approach for the formation of the indole ring system from ortho-substituted nitroarenes.

Reaction Principle

The synthesis proceeds via an intramolecular reductive cyclization. The nitro group of this compound is first reduced to an amino group. The resulting in-situ generated 2-amino-3-methylphenylacetonitrile then undergoes a spontaneous intramolecular cyclization, followed by elimination of ammonia, to yield the aromatic indole ring system of 7-methylindole-2-carbonitrile. This process can be efficiently carried out in a single pot using catalytic hydrogenation.

Experimental Protocol

Objective: To synthesize 7-methylindole-2-carbonitrile from this compound in a one-pot reaction.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol, absolute

  • Ethyl acetate

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) supply

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a suitable hydrogenation flask, add this compound (1.0 eq).

    • Add absolute ethanol as the solvent (concentration typically 0.1-0.5 M).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Seal the reaction flask.

  • Hydrogenation:

    • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

    • Evacuate the flask again and introduce hydrogen gas (H₂). For a balloon setup, a balloon filled with H₂ is attached. For a Parr apparatus, pressurize the vessel with H₂ (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-12 hours, indicated by the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with inert gas.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol or ethyl acetate.

    • Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-methylindole-2-carbonitrile.

Data Presentation

The following table summarizes representative yields for the synthesis of indole derivatives through the reductive cyclization of various ortho-nitroarylacetonitriles, providing an expected range for the current protocol.

Starting MaterialProductReducing SystemSolventYield (%)
2-(2-Nitrophenyl)acetonitrileIndole-2-carbonitrileH₂, Pd/CEthanol~85-95
2-(5-Methoxy-2-nitrophenyl)acetonitrile5-Methoxyindole-2-carbonitrileH₂, Pd/CMethanol~90
2-(5-Chloro-2-nitrophenyl)acetonitrile5-Chloroindole-2-carbonitrileFe, Acetic AcidEthanol/Water~75-85
2-(2-Nitro-5-fluorophenyl)acetonitrile5-Fluoroindole-2-carbonitrileSnCl₂·2H₂OEthanol~80

Note: Yields are based on analogous reactions reported in the chemical literature and may vary depending on the specific substrate and reaction conditions.

Visualizations

reaction_pathway start This compound intermediate 2-(2-Amino-3-methylphenyl)acetonitrile (in-situ) start->intermediate Reduction (e.g., H₂, Pd/C) product 7-Methylindole-2-carbonitrile intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the one-pot synthesis.

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 1. Combine Reactant, Solvent, and Catalyst B 2. Purge with Inert Gas A->B C 3. Introduce Hydrogen Gas B->C D 4. Stir at Room Temperature C->D E 5. Filter off Catalyst D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Purify by Chromatography F->G H 7-Methylindole-2-carbonitrile G->H Pure Product

Caption: Experimental workflow diagram.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 2-(3-Methyl-2-nitrophenyl)acetonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and effective routes involve the cyanation of a suitable 2-halo-3-methylnitrobenzene precursor. The two main approaches are:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a halide (typically chloride or bromide) with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent.

  • Palladium-Catalyzed Cyanation: A cross-coupling reaction using a palladium catalyst and a cyanide source, which can be milder and more functional-group tolerant.

A plausible overall synthetic pathway starting from m-xylene is outlined below.

Q2: How do I prepare the 2-halo-3-methylnitrobenzene precursor?

A2: The precursor, 2-bromo-3-methylnitrobenzene or 2-chloro-3-methylnitrobenzene, is best prepared via a Sandmeyer reaction.[1][2] This involves the diazotization of 2-methyl-6-nitroaniline with a nitrite source (e.g., NaNO₂) in the presence of a strong acid, followed by reaction with a copper(I) halide (CuBr or CuCl).[3]

Q3: Which cyanation method offers a better yield?

A3: Both SNAr and palladium-catalyzed methods can provide good yields, but the optimal choice depends on the specific substrate and available reagents. Palladium-catalyzed reactions often offer higher yields and greater functional group tolerance, though they require careful optimization of the catalyst, ligand, and reaction conditions.[4]

Q4: What are the critical parameters to control during the cyanation step?

A4: Key parameters to control for yield and purity include:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition and side reactions.

  • Solvent: Polar aprotic solvents like DMSO and DMF are typically used for SNAr to facilitate the dissolution of the cyanide salt and promote the reaction.

  • Cyanide Source: The choice of cyanide source (e.g., KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆]) can impact reactivity and safety.[5]

  • Catalyst System (for Pd-catalyzed reactions): The selection of the palladium precursor and ligand is crucial for catalytic activity and stability.

Troubleshooting Guides

Problem 1: Low Yield in the Cyanation Step
Possible Cause Suggested Solution
Low Reactivity of the Aryl Halide The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. For palladium-catalyzed reactions, the order is typically I > Br > Cl. Ensure you are using an appropriately activated precursor.
Poor Solubility of Cyanide Salt Use a polar aprotic solvent such as DMSO or DMF. Ensure the reaction mixture is well-stirred. For palladium-catalyzed reactions, the addition of a phase-transfer catalyst like a quaternary ammonium salt may be beneficial.[6]
Decomposition of Reactants or Product Run the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or GC to avoid prolonged heating after completion.
Catalyst Deactivation (Palladium-Catalyzed) Cyanide ions can poison palladium catalysts. Use a robust ligand, ensure anhydrous conditions, or consider using a less-toxic and less-soluble cyanide source like K₄[Fe(CN)₆].
Presence of Water Water can hydrolyze the nitrile product to the corresponding carboxylic acid, especially under basic conditions. Ensure all reagents and solvents are dry.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Material (2-halo-3-methylnitrobenzene) Increase the reaction time or temperature. Add a slight excess of the cyanide reagent. Ensure efficient stirring.
Formation of Hydrodehalogenation Byproduct This is more common in palladium-catalyzed reactions. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Optimize the catalyst and ligand system.
Isomeric Impurities If the starting 2-halo-3-methylnitrobenzene was prepared by direct nitration of a substituted toluene, it may contain other isomers. Purify the precursor by crystallization or chromatography before the cyanation step.
Hydrolysis to Carboxylic Acid Purify the final product by column chromatography or recrystallization. During workup, avoid strongly basic conditions.

Data Presentation

Table 1: Comparison of Cyanation Methods for Aryl Halides

Parameter Nucleophilic Aromatic Substitution (SNAr) Palladium-Catalyzed Cyanation
Typical Reagents Aryl Halide, KCN or NaCNAryl Halide/Triflate, Pd catalyst, Ligand, Cyanide Source
Common Cyanide Sources KCN, NaCNKCN, Zn(CN)₂, K₄[Fe(CN)₆], Acetone Cyanohydrin[7]
Solvents DMSO, DMF, NMPToluene, Dioxane, DMF, DMAc[5]
Temperature 50-150 °CRoom Temperature to 120 °C
Advantages Simple procedure, inexpensive reagents.Milder conditions, high functional group tolerance, can use less toxic cyanide sources.
Disadvantages Requires high temperatures, limited to activated aryl halides, use of highly toxic cyanide salts.Catalyst cost and sensitivity, potential for catalyst poisoning by cyanide.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylnitrobenzene via Sandmeyer Reaction
  • Suspend 2-methyl-6-nitroaniline (1 equivalent) in a mixture of 48% hydrobromic acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 equivalents) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat on a steam bath for 1 hour to ensure complete decomposition of the diazonium salt.

  • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-bromo-3-methylnitrobenzene.[3]

Protocol 2: Synthesis of this compound via SNAr
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-methylnitrobenzene (1 equivalent) in anhydrous DMSO.

  • Add sodium cyanide (1.2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain this compound.

Visualizations

SynthesisWorkflow mXylene m-Xylene nitroXylene 2-Nitro-m-xylene mXylene->nitroXylene Nitration (HNO3, H2SO4) aminoNitroToluene 2-Methyl-6-nitroaniline nitroXylene->aminoNitroToluene Selective Reduction diazonium Diazonium Salt aminoNitroToluene->diazonium Diazotization (NaNO2, HBr) bromoNitroToluene 2-Bromo-3-methylnitrobenzene diazonium->bromoNitroToluene Sandmeyer Reaction (CuBr) product This compound bromoNitroToluene->product Cyanation (NaCN, DMSO)

Caption: Overall synthetic workflow for this compound.

TroubleshootingTree start Low Yield in Cyanation Step check_sm Starting Material Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes increase_temp Increase Temperature/Time sm_no->increase_temp check_reagents Check Reagent Purity/Activity sm_no->check_reagents side_products Side Products Observed? sm_yes->side_products sp_yes Yes side_products->sp_yes Yes sp_no No side_products->sp_no No identify_sp Identify Side Products (GC-MS, NMR) sp_yes->identify_sp workup_issue Product Lost During Workup/Purification? sp_no->workup_issue optimize_cond Optimize Conditions to Minimize Side Reactions (e.g., lower temp, inert atm) identify_sp->optimize_cond optimize_workup Optimize Extraction and Purification Steps workup_issue->optimize_workup

Caption: Troubleshooting decision tree for low yield in the cyanation step.

SNAr_Mechanism cluster_0 SNAr Mechanism reactants Ar-X + CN⁻ meisenheimer [Ar(X)CN]⁻ (Meisenheimer Complex) reactants->meisenheimer Attack of Nucleophile products Ar-CN + X⁻ meisenheimer->products Loss of Leaving Group

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Common side-products in the synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
SYN-001 Low or no yield of the desired product. - Inactive starting material: The 3-methyl-2-nitrobenzyl halide (e.g., bromide) may have degraded. - Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Inefficient cyanide source: The cyanide salt (e.g., NaCN, KCN) may be of poor quality or not sufficiently soluble in the reaction solvent. - Presence of water: Water can hydrolyze the cyanide source and react with the benzyl halide.- Verify starting material quality: Use freshly prepared or properly stored 3-methyl-2-nitrobenzyl halide. Confirm its identity and purity using techniques like NMR or GC-MS. - Optimize reaction temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. - Use a phase-transfer catalyst: Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the cyanide salt. - Ensure anhydrous conditions: Use dry solvents and glassware. Dry the cyanide salt before use if necessary.
SYN-002 Presence of a significant amount of an unknown impurity with a higher molecular weight. - Over-alkylation/Benzylation: The highly reactive 3-methyl-2-nitrobenzyl halide can react with the product, this compound, to form a diarylated side-product.[1] This is a common issue in the synthesis of nitrophenylacetonitriles.[1]- Control stoichiometry: Use a slight excess of the cyanide source relative to the benzyl halide. - Slow addition of the benzyl halide: Add the 3-methyl-2-nitrobenzyl halide solution dropwise to the cyanide solution to maintain a low concentration of the halide in the reaction mixture. - Maintain a moderate reaction temperature: Higher temperatures can favor the over-alkylation reaction.
SYN-003 Formation of multiple spots on TLC, indicating a mixture of isomers. - Isomeric impurities in the starting material: The starting 3-methyl-2-nitrotoluene or its halogenated derivative might contain other positional isomers. - Side-reactions during nitration: If the synthesis involves the nitration of 3-methylbenzyl cyanide, positional isomers (e.g., 4-nitro, 6-nitro) are common by-products.- Purify the starting materials: Ensure the purity of the starting 3-methyl-2-nitrobenzyl halide or the precursor used for its synthesis. - Optimize nitration conditions: If performing a nitration step, carefully control the temperature and the nitrating agent to favor the formation of the desired isomer. Purification by chromatography or recrystallization will be necessary.
SYN-004 The product is contaminated with a carboxylic acid or amide. - Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide if the reaction is worked up under strongly acidic or basic conditions, or if water is present at elevated temperatures.[2]- Neutral workup: Use a neutral or mildly acidic/basic workup procedure. - Avoid prolonged heating in the presence of water: Minimize the time the product is exposed to high temperatures during aqueous workup and extraction.
SYN-005 The reaction mixture turns dark or forms a tar-like substance. - Decomposition of the starting material or product: Nitroaromatic compounds can be sensitive to high temperatures and strong bases, leading to decomposition. - Polymerization: Nitriles can undergo polymerization under certain conditions.[2]- Maintain a controlled temperature: Avoid excessive heating of the reaction mixture. - Use a milder base: If a base is used, consider a weaker, non-nucleophilic base. - Degas the solvent: Removing dissolved oxygen can sometimes prevent oxidative decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the nucleophilic substitution of a 3-methyl-2-nitrobenzyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide.

Q2: What is the primary side-product to watch out for in this synthesis?

The most frequently encountered side-product is the result of over-alkylation, where the starting 3-methyl-2-nitrobenzyl halide reacts with the product molecule.[1] This leads to the formation of a more complex diarylated compound, which can be difficult to separate from the desired product.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major side-products. The disappearance of the starting benzyl halide spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q4: What are the recommended purification methods for this compound?

The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. If significant impurities are present, column chromatography on silica gel is an effective purification technique.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. Cyanide salts are highly toxic. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide poisoning antidote kit readily available and be familiar with its use. Nitroaromatic compounds can be energetic and should be handled with care, avoiding excessive heat and shock.

Experimental Protocols

Synthesis of this compound via Cyanation of 3-Methyl-2-nitrobenzyl Bromide

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-Methyl-2-nitrobenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium cyanide (1.1 eq) in anhydrous DMF.

  • To this solution, add a solution of 3-methyl-2-nitrobenzyl bromide (1.0 eq) in anhydrous DMF dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Visualizations

Synthesis_Pathway start 3-Methyl-2-nitrobenzyl Bromide product This compound start->product Nucleophilic Substitution cyanide NaCN side_product Over-alkylation Product product->side_product Further Reaction with Starting Material

Caption: Main reaction pathway and a key side-reaction.

Troubleshooting_Workflow start Low Product Yield? check_sm Check Starting Material Purity start->check_sm Yes impurity Major Impurity Observed? start->impurity No check_temp Optimize Reaction Temperature check_sm->check_temp check_reagents Verify Reagent Activity/Solubility check_temp->check_reagents high_mw Impurity with Higher MW? impurity->high_mw Yes done Consult Further Analytical Data impurity->done No isomer Isomeric Impurities? high_mw->isomer No over_alkylation Likely Over-alkylation. - Slow addition of halide - Control stoichiometry high_mw->over_alkylation Yes hydrolysis Acid/Amide Impurity? purify_sm Purify Starting Materials isomer->purify_sm neutral_workup Use Neutral Workup Conditions hydrolysis->neutral_workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting guide for the reductive cyclization of ortho-nitroarylacetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reductive Cyclization of Ortho-Nitroarylacetonitriles

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and data for the reductive cyclization of ortho-nitroarylacetonitriles, a key reaction in the synthesis of indole scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experiment in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not observing any product formation. What are the potential causes?

A1: Low or no yield can stem from several factors:

  • Inactive Catalyst: If using catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Ni), the catalyst may be old, poisoned, or improperly activated. Ensure you are using a fresh, high-quality catalyst. For heterogeneous catalysts, ensure efficient stirring to maintain suspension.

  • Incorrect Reducing Agent: The chosen reducing agent may not be potent enough for your specific substrate. Some substrates with electron-withdrawing groups may require stronger reducing conditions.

  • Insufficient Reagents: Ensure the molar equivalents of the reducing agent are correct. For metal/acid reductions (e.g., Fe, SnCl₂), the metal surface can passivate, requiring an excess of both metal and acid.

  • Low Temperature: While the initial reduction of the nitro group can often be exothermic, the subsequent cyclization step may require thermal energy. If you isolate the intermediate amine, try heating the reaction to promote cyclization.

  • Decomposition: Your starting material or the indole product might be unstable under the reaction conditions (e.g., strongly acidic or basic media, high temperatures). Monitor the reaction by TLC or LCMS to check for decomposition spots.

Q2: The reaction stops after the nitro group reduction. I have isolated the ortho-aminoarylacetonitrile, but it won't cyclize. Why?

A2: This is a common issue where the first step (reduction) is successful, but the second step (cyclization) fails.

  • Reaction Conditions: The intramolecular cyclization is often the rate-limiting step and can be sensitive to pH and temperature. The nucleophilicity of the newly formed aniline is key. In highly acidic conditions, the aniline is protonated to the anilinium ion, which is not nucleophilic. The reaction often works best in neutral or slightly acidic conditions (e.g., using iron powder in ethanol/water with a small amount of HCl or NH₄Cl).

  • Thermal Requirement: As mentioned, the cyclization often requires heat. If the reduction was performed at room temperature, try heating the reaction mixture to 50-80 °C.

  • Steric Hindrance: Bulky substituents near the nitrile or the amino group can sterically hinder the intramolecular attack required for cyclization. This may require more forcing conditions (higher temperatures, longer reaction times).

Q3: I'm observing multiple side products. What are they and how can I minimize them?

A3: Side product formation is a frequent challenge. Common culprits include:

  • Hydrolysis of Nitrile: Under harsh acidic or basic conditions, the nitrile group can hydrolyze to a primary amide or even a carboxylic acid.[1][2] This can be minimized by using milder conditions and carefully controlling the pH during the reaction and work-up.

  • Over-reduction: While less common for nitriles under these conditions, aggressive reducing agents like LiAlH₄ can reduce the nitrile to a primary amine.[2][3] Stick to chemoselective methods for the nitro group reduction.

  • Dimerization/Polymerization: The intermediate amine or the final indole product can sometimes undergo side reactions, especially if highly reactive. Ensure an inert atmosphere (N₂ or Ar) if your substrate is sensitive to oxidation.

Q4: How can I drive an incomplete reaction to completion?

A4: If you see unreacted starting material after the standard reaction time:

  • Extend Reaction Time: Some reductions, particularly heterogeneous ones, can be slow. Continue monitoring the reaction for several more hours.

  • Increase Temperature: Gently warming the reaction can increase the rate of both reduction and cyclization.

  • Add More Reagent: In the case of metal/acid reductions, you can try adding another portion of the metal and acid. For catalytic hydrogenations, ensure the hydrogen pressure is maintained. Be cautious not to create unsafe conditions.

Data Presentation: Comparison of Reducing Systems

The choice of reducing agent is critical for success. The following table summarizes common systems used for this transformation.

Reducing SystemTypical ConditionsProsConsFunctional Group Tolerance
H₂, Pd/C (5-10%) H₂ (1-50 atm), MeOH or EtOAc, RT-50°CClean reaction, easy product isolation (filtration)Requires specialized hydrogenation equipment; catalyst can be pyrophoric.Sensitive to other reducible groups (alkenes, alkynes, some halides, O-benzyl groups).[4]
Fe / HCl or NH₄Cl EtOH/H₂O, 50-80°CInexpensive, effective, scalable, and tolerates many functional groups.[5]Requires aqueous work-up to remove iron salts, which can sometimes be tedious.Generally good. Tolerates esters, amides, and most halides (except aryl iodides).
SnCl₂·2H₂O EtOH or EtOAc, 50-70°CHomogeneous reaction, often gives clean conversions.Tin salts can be toxic and difficult to remove completely from the product.Good tolerance, similar to Fe/HCl.
Sodium Dithionite (Na₂S₂O₄) H₂O/THF or DMF, 60-80°CMild conditions, useful for sensitive substrates.Often requires phase-transfer catalyst; stoichiometry can be variable.Excellent for substrates with easily reducible functional groups.
Formic Acid / Catalyst Formic acid as reductant with a catalyst (e.g., Pd).Avoids high-pressure H₂ gas; good for transfer hydrogenation.[6]Can be slow; formic acid can lead to N-formylation as a side product.Moderate; depends on the primary catalyst used.

Experimental Protocols

Protocol: Reductive Cyclization using Iron in Ethanol/Water

This protocol is a robust and widely used method for the synthesis of substituted indoles from ortho-nitroarylacetonitriles.

Materials:

  • ortho-Nitroarylacetonitrile (1.0 eq)

  • Iron powder (<10 micron, ~5.0 eq)

  • Ammonium chloride (NH₄Cl, ~4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite™

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ortho-nitroarylacetonitrile (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 ratio of EtOH:H₂O).

  • Addition of Reagents: Add the iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the solution. The mixture will be a grey suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 75-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite™ to remove the iron salts. Wash the Celite pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure indole product.

Visual Guides: Diagrams and Workflows

Reaction Mechanism

experimental_workflow Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Combine Reactants (Substrate, Fe, NH4Cl, Solvent) react 2. Heat to Reflux (75-85 °C) setup->react monitor 3. Monitor Progress (TLC / LCMS) react->monitor cool 4. Cool to RT monitor->cool filter 5. Filter through Celite (Remove Iron Salts) cool->filter extract 6. Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) filter->extract dry 7. Dry & Concentrate (Na2SO4, Rotovap) extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize troubleshooting_tree Troubleshooting Guide start Problem: Low or No Yield tlc_check Analyze reaction mixture by TLC/LCMS start->tlc_check sm_present Outcome: Mainly Starting Material tlc_check->sm_present Incomplete Conversion amine_present Outcome: Intermediate Amine Formed tlc_check->amine_present Stalled at Intermediate side_products Outcome: Multiple Side Products tlc_check->side_products Poor Selectivity sol_sm Action: - Check reducing agent/catalyst activity - Increase reaction time/temp - Check reagent stoichiometry sm_present->sol_sm sol_amine Action: - Heat the reaction (promote cyclization) - Adjust pH to be neutral/slightly acidic amine_present->sol_amine sol_side Action: - Use milder conditions (temp, pH) - Check for substrate stability - Ensure inert atmosphere side_products->sol_side

References

Optimization of reaction conditions for indole synthesis from 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Indole Synthesis

Welcome to the technical support center for the synthesis of substituted indoles. This guide focuses on the optimization and troubleshooting of the reductive cyclization of 2-(3-Methyl-2-nitrophenyl)acetonitrile and related ortho-nitroarylacetonitriles to form the corresponding indole nucleus.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of an indole from this compound?

A1: The synthesis proceeds via a reductive cyclization mechanism. First, the ortho-nitro group is reduced to an amino group (-NH2). This is typically achieved using catalytic hydrogenation or chemical reducing agents. The newly formed aniline derivative then undergoes a rapid intramolecular cyclization, where the amino group attacks the nitrile, leading to the formation of the indole ring after tautomerization.

Q2: Which catalysts are most effective for the reductive cyclization step?

A2: Palladium on carbon (Pd/C) and Raney Nickel are the most commonly cited catalysts for this type of transformation, often used with hydrogen gas.[1] Other systems, such as those involving iron in acetic acid or sodium dithionite, have also been used, though catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profiles.[1] Molybdenum-based catalysts have also been shown to be effective for the reductive cyclization of related o-nitrostyrenes.[2]

Q3: My reaction is sluggish or does not go to completion. What are the possible causes?

A3: Several factors can lead to an incomplete reaction:

  • Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, poisoned, or used in insufficient quantity. Ensure the catalyst is fresh and used at an appropriate loading (typically 5-10 mol%).

  • Insufficient Reductant: If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. For chemical reductants, ensure the stoichiometry is correct.

  • Low Temperature: While some reactions proceed at room temperature, gentle heating (40-80 °C) may be required to increase the reaction rate.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are often effective for these reductions.

Q4: I am observing significant side product formation. What are the common side reactions?

A4: Common side reactions include:

  • Over-reduction: The nitrile group can be reduced to an amine if the reaction conditions are too harsh or the wrong catalyst is used.

  • Polymerization: The intermediate enamine or the final indole product can be unstable under certain conditions (e.g., strongly acidic media), leading to polymerization.[1]

  • Incomplete Cyclization: The intermediate, 2-amino-3-methylphenylacetonitrile, may be isolated if the cyclization step does not proceed efficiently.

  • Formation of Oxindoles: In some cases, particularly with different starting materials, oxidation can lead to the formation of oxindoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Indole Product 1. Incomplete reduction of the nitro group.2. Catalyst poisoning or deactivation.3. Formation of soluble side products.4. Sub-optimal reaction temperature or time.1. Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting material. Increase catalyst loading or hydrogen pressure.2. Use fresh, high-quality catalyst. If sulfur-containing compounds are present in the starting material, pre-treat to remove them.3. Analyze the crude reaction mixture by LC-MS to identify major byproducts and adjust conditions accordingly.4. Perform a reaction optimization study, varying temperature (e.g., 25 °C to 80 °C) and time.
Reaction Stalls 1. Poor solubility of the starting material.2. Insufficient mixing, leading to poor catalyst contact.3. Deactivation of the catalyst over time.1. Choose a solvent system in which the starting material is more soluble (e.g., THF, Ethyl Acetate, Methanol).2. Increase the stirring rate to ensure the catalyst is well-suspended.3. Consider adding the catalyst in portions if the reaction time is very long.
Isolation of 2-Amino-3-methylphenylacetonitrile The intramolecular cyclization step is hindered.1. The cyclization is often acid or base-catalyzed. A small amount of acetic acid in the reaction medium can promote cyclization after the reduction is complete.2. Increase the reaction temperature after the reduction step is confirmed to be complete.
Formation of Polymeric Material The indole product or intermediates are unstable under the reaction conditions.1. Avoid strongly acidic conditions. If an acid is necessary, use a weak acid like acetic acid.2. Ensure the reaction is performed under an inert atmosphere (N2 or Ar) to prevent oxidative polymerization.3. Lower the reaction temperature.

Data on Reaction Conditions for Reductive Cyclization

The following tables summarize conditions used for the reductive cyclization of various ortho-nitroaryl precursors to indoles, which serve as a starting point for optimizing the synthesis from this compound.

Table 1: Catalytic Hydrogenation Conditions for Reductive Cyclization

SubstrateCatalystReductantSolventTemp. (°C)Time (h)Yield (%)Reference
(E)-β-Dimethylamino-2-nitrostyrene10% Pd/CH₂ (1 atm)BenzeneRT-~90%[1]
(E)-β-Dimethylamino-2-nitrostyreneRaney NiH₂ (1 atm)BenzeneRT-~90%[1]
Substituted 2-NitrostyrenesPd(OAc)₂ / PPh₃COAcetonitrile1002-670-95%[3]
Methyl (E)-2-nitrocinnamate[Pd(Phen)₂][BF₄]₂CO (from Phenyl Formate)CH₃CN1201898%[4]

Table 2: Chemical Reduction Conditions for Reductive Cyclization

SubstrateReductantSolventTemp. (°C)Time (h)Yield (%)Reference
(E)-β-Dimethylamino-2-nitrostyreneFe / Acetic AcidAcetic Acid--Moderate[1]
(E)-β-Dimethylamino-2-nitrostyreneNa₂S₂O₄Dioxane/Water--Moderate[1]
2-NitrostilbenesMoO₂Cl₂(dmf) / PPh₃1,2-Dichlorobenzene1602080-95%[2]
2-(2-Nitrophenyl)cyclohex-2-en-1-oneTiCl₃ / HClAcetoneRT-75%[5]

Experimental Protocols

General Protocol for Reductive Cyclization using Catalytic Hydrogenation

  • Setup: To a round-bottom flask or a Parr hydrogenation vessel, add the this compound (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol, ethyl acetate, or methanol (approx. 0.1 M concentration). Under an inert atmosphere (N₂ or Ar), carefully add the catalyst, typically 5-10 mol% of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or 50 psi) with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-methyl-1H-indole-2-carbonitrile.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

ReactionPathway StartMat This compound Intermediate 2-Amino-3-methylphenylacetonitrile StartMat->Intermediate Reduction (e.g., H₂, Pd/C) Product 4-Methyl-1H-indole-2-carbonitrile Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for indole synthesis.

TroubleshootingWorkflow start_node Start Reaction check_completion Reaction Complete? start_node->check_completion low_yield Yield > 70%? check_completion->low_yield Yes troubleshoot_stalled Troubleshoot Stalled Reaction: - Check Catalyst Activity - Increase H₂ Pressure/Temp - Check Solvent check_completion->troubleshoot_stalled No end_node Purify Product low_yield->end_node Yes troubleshoot_yield Troubleshoot Low Yield: - Analyze Side Products - Optimize Temp/Time - Vary Catalyst/Solvent low_yield->troubleshoot_yield No troubleshoot_stalled->start_node Re-run troubleshoot_yield->start_node Re-run with Optimized Conditions

References

Preventing byproduct formation in the Leimgruber-Batcho synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in the Leimgruber-Batcho indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Leimgruber-Batcho synthesis in a question-and-answer format, providing detailed explanations and mitigation strategies.

Question 1: My reaction is producing a significant amount of 2-aminophenylethylamine. What is causing this over-reduction and how can I prevent it?

Answer:

The formation of 2-aminophenylethylamine is a common byproduct resulting from the reduction of both the nitro group and the enamine double bond. This over-reduction is often influenced by the choice of reducing agent and reaction conditions.

Possible Causes:

  • Harsh reducing agents: Highly reactive reducing systems like catalytic hydrogenation with palladium on carbon (Pd/C) under high hydrogen pressure can lead to the saturation of the enamine double bond.

  • Prolonged reaction times: Leaving the reaction to stir for an extended period after the initial reduction of the nitro group can promote the reduction of the double bond.

Troubleshooting Steps:

  • Select a Milder Reducing Agent: Consider using alternative reducing agents that are more selective for the nitro group. Options include:

    • Iron powder in acetic acid (Fe/AcOH)

    • Sodium dithionite (Na2S2O4)

    • Stannous chloride (SnCl2)

    • A catalytic system of ferric chloride, activated carbon, and hydrazine (FeCl3/C/N2H4·H2O) has been shown to give high yields of the desired indole.[1]

  • Optimize Reaction Conditions:

    • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it as soon as the starting material is consumed and the desired indole is formed.

    • Control hydrogen pressure: If using catalytic hydrogenation, try reducing the hydrogen pressure.

Experimental Protocol: Selective Reduction using Iron in Acetic Acid

  • To a solution of the β-dimethylamino-2-nitrostyrene intermediate in acetic acid, add iron powder (5-10 equivalents).

  • Heat the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing the formation of a 1-hydroxyindole byproduct. What leads to its formation and how can it be avoided?

Answer:

The presence of a 1-hydroxyindole byproduct indicates an incomplete reduction of the nitro group, which stops at the hydroxylamine stage before cyclizing.

Possible Cause:

  • Insufficient reducing agent: This is particularly common when using reducing agents like titanium (III) chloride (TiCl3). If an insufficient number of equivalents are used, the nitro group is only partially reduced to a hydroxylamine.

Troubleshooting Steps:

  • Adjust Stoichiometry of the Reducing Agent: Carefully control the amount of the reducing agent. When using TiCl3, ensure that a sufficient number of equivalents (typically around 7 equivalents) are used to achieve complete reduction to the amine.[2]

  • Alternative Reducing Agents: If the problem persists, switch to a different reducing system that is less prone to stopping at the hydroxylamine stage, such as Raney Nickel and hydrazine.[3]

Experimental Protocol: Controlled Reduction with Titanium (III) Chloride

  • Dissolve the enamine intermediate in a suitable solvent like methanol.

  • Add a solution of titanium (III) chloride (7 equivalents) in water or a mixture of acetic acid and water.

  • Stir the reaction at room temperature and monitor its progress.

  • Once the reaction is complete, quench by adding water and extract the product.

  • The work-up may involve basification to remove titanium salts.

Question 3: My synthesis of a 7-cyanoindole derivative is yielding a significant amount of 7-carboxamidoindole. Why is this happening and what can I do to prevent it?

Answer:

The formation of 7-carboxamidoindole is a specific side reaction that occurs when a nitrile group is present at the 7-position of the indole ring and the reduction is performed in benzene.[2] The hydroxylamine intermediate, formed during the reduction of the nitro group, can undergo an intramolecular addition to the nitrile, which upon rearrangement and tautomerization, yields the carboxamide.

Troubleshooting Steps:

  • Change the Solvent: The most effective way to prevent this side reaction is to switch the solvent from benzene to tetrahydrofuran (THF).[2] THF does not promote the intramolecular addition of the hydroxylamine to the nitrile.

Experimental Protocol: Reductive Cyclization in Tetrahydrofuran

  • Dissolve the 7-cyano-substituted enamine intermediate in THF.

  • Add the chosen reducing agent (e.g., Pd/C and hydrogen gas, or Raney nickel and hydrazine).

  • Carry out the reduction under standard conditions, monitoring for completion.

  • After the reaction is complete, filter off the catalyst (if applicable) and remove the solvent under reduced pressure.

  • Purify the resulting indole.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a one-pot Leimgruber-Batcho synthesis?

A1: One-pot procedures for the Leimgruber-Batcho synthesis offer several advantages, including:

  • Reduced Byproduct Formation: By eliminating the need to isolate the potentially unstable enamine intermediate, the chances of decomposition and side reactions are minimized.[4]

  • Increased Efficiency: These methods streamline the process, leading to shorter reaction times and higher overall yields.[5]

  • Greener Chemistry: One-pot syntheses reduce the amount of solvent and chemical waste generated.[4]

Q2: How can microwave-assisted heating improve the Leimgruber-Batcho synthesis?

A2: Microwave-assisted heating can significantly enhance the Leimgruber-Batcho synthesis by:

  • Accelerating Reaction Rates: Microwave irradiation can dramatically reduce reaction times for both the enamine formation and the reductive cyclization steps.[6]

  • Improving Yields and Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts.[7]

  • Enabling Difficult Syntheses: Microwave heating can be particularly useful for less reactive substrates that require harsh conditions under conventional heating.

Q3: My reaction mixture is turning into a dark, polymeric tar. What could be the cause and how can I avoid it?

A3: The formation of polymeric material is often due to the instability of the enamine intermediate or the final indole product under the reaction conditions.

Prevention Strategies:

  • Temperature Control: Avoid excessively high temperatures during the enamine formation and the reductive cyclization.

  • Shorter Reaction Times: As mentioned, one-pot and microwave-assisted methods can reduce the time the reactants and products are exposed to high temperatures.

  • Increase Catalyst/Substrate Ratio: A higher ratio of catalyst to substrate can sometimes lower the incidence of polymerization.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.

Data Presentation

The following table summarizes the yield of the enamine formation step under various microwave-assisted conditions, demonstrating the impact of catalysts and additives on the reaction outcome.

EntrySubstrateCatalyst/AdditiveReaction Time (min)Yield (%)
12-NitrotolueneNone270100
22-NitrotolueneCuI (0.02 eq.)12098
34-Chloro-2-nitrotolueneNone4092
44-Methoxy-2-nitrotolueneNone4090
52,4-DinitrotolueneNone18083

Table adapted from data presented in Organic & Biomolecular Chemistry, 2004, 2, 160-167.[8]

Visualizations

The following diagrams illustrate the key reaction pathway, a common byproduct formation mechanism, and a troubleshooting workflow.

Leimgruber_Batcho_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Nitrotoluene 2-Nitrotoluene Enamine Enamine 2-Nitrotoluene->Enamine Condensation DMFDMA DMFDMA DMFDMA->Enamine Indole Indole Enamine->Indole Reductive Cyclization

Caption: Main reaction pathway of the Leimgruber-Batcho indole synthesis.

Byproduct_Formation Enamine Enamine Indole Indole Enamine->Indole Selective Reduction (Desired Pathway) 2-Aminophenylethylamine 2-Aminophenylethylamine Enamine->2-Aminophenylethylamine Over-reduction 1-Hydroxyindole 1-Hydroxyindole Enamine->1-Hydroxyindole Incomplete Reduction

Caption: Formation of common byproducts from the enamine intermediate.

Troubleshooting_Workflow Start Start IdentifyByproduct Identify Major Byproduct Start->IdentifyByproduct OverReduction 2-Aminophenylethylamine (Over-reduction) IdentifyByproduct->OverReduction Over-reduction IncompleteReduction 1-Hydroxyindole (Incomplete Reduction) IdentifyByproduct->IncompleteReduction Incomplete reduction OtherByproduct Other Byproducts (e.g., Polymer) IdentifyByproduct->OtherByproduct Other Action1 Use Milder Reducing Agent Monitor Reaction Closely OverReduction->Action1 Action2 Adjust Reducing Agent Stoichiometry IncompleteReduction->Action2 Action3 Control Temperature Use One-Pot or Microwave Method OtherByproduct->Action3 End End Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Stability issues of 2-(3-Methyl-2-nitrophenyl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 2-(3-Methyl-2-nitrophenyl)acetonitrile. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3] For optimal preservation, storage at 0-5°C in a tightly sealed container is advised. Some suppliers of the isomeric compound 2-Methyl-3-nitrophenylacetonitrile recommend storage at room temperature, suggesting that stability can be influenced by the specific molecular structure.[4]

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color (e.g., from a pale yellow to a darker shade) or a change in the physical state of the solid. From a chemical perspective, the appearance of new peaks in a chromatogram (e.g., from an HPLC or GC analysis) or changes in the spectroscopic profile (e.g., UV-Vis or IR spectra) are indicative of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, related aromatic nitro compounds and nitriles can undergo several degradation reactions. The nitro group is susceptible to reduction, potentially forming nitroso or amino derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, particularly under acidic or basic conditions.[2] Photodegradation can also occur, leading to the formation of various byproducts.[5]

Q4: Is this compound sensitive to light?

A4: Aromatic nitro compounds can be light-sensitive. To minimize the risk of photodegradation, it is best practice to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during handling and experiments.

Troubleshooting Guide

Issue 1: I have observed a color change in my sample of this compound during storage.

  • Possible Cause: The color change may be an indication of chemical degradation. This could be due to exposure to light, elevated temperatures, or reaction with atmospheric moisture or oxygen.

  • Recommended Action:

    • Assess Purity: Analyze the sample using a suitable analytical technique such as HPLC, GC-MS, or NMR to determine the purity and identify any potential degradation products.

    • Review Storage Conditions: Ensure that the compound is being stored according to the recommended conditions (cool, dry, dark, and in a tightly sealed container).

    • Consider Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 2: My experimental results are inconsistent, and I suspect the stability of my compound is a factor.

  • Possible Cause: Inconsistent results can arise from the degradation of the compound in solution during the course of the experiment. Factors such as the choice of solvent, pH of the medium, and exposure to light can all influence stability.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before use.

    • Protect from Light: Conduct experiments in a fume hood with the sash down or use amber glassware to protect the solution from light.

    • Evaluate Solvent Effects: Assess the stability of the compound in your chosen experimental solvent by running a time-course experiment and analyzing samples at different time points using HPLC or a similar technique.

    • Control pH: If your experiment involves aqueous solutions, be mindful of the pH, as both acidic and basic conditions can promote hydrolysis of the nitrile group.

Data on Storage and Stability

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature0-5°CTo minimize thermal degradation.
LightStore in the dark (e.g., amber vial)To prevent photodegradation.
AtmosphereTightly sealed container; consider inert gasTo protect from moisture and oxidation.
HumidityStore in a dry environmentTo prevent hydrolysis.

Table 2: Typical Conditions for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6][7]

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis0.1 M to 1 M HCl, room temperature to reflux
Basic Hydrolysis0.1 M to 1 M NaOH, room temperature to reflux
Oxidative3% to 30% H₂O₂, room temperature
ThermalDry heat (e.g., 60-80°C)
PhotolyticExposure to UV and visible light

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The peak area percentage can be used to estimate the purity.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare several solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add an equal volume of 1 M HCl.

    • Basic: Add an equal volume of 1 M NaOH.

    • Oxidative: Add an equal volume of 30% H₂O₂.

    • Thermal: Place a solid sample in an oven at 80°C.

    • Photolytic: Expose a solution to a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) to monitor the degradation of the parent compound and the formation of degradation products.

  • Data Interpretation: Calculate the percentage of degradation over time and identify the conditions under which the compound is most labile. The chromatograms can also help in identifying and characterizing the degradation products, especially when coupled with a mass spectrometer (LC-MS).

Visualizations

DegradationPathway cluster_main This compound cluster_products Potential Degradation Products Parent This compound NitroReduction Amino or Nitroso Derivative Parent->NitroReduction Reduction NitrileHydrolysis Carboxylic Acid or Amide Parent->NitrileHydrolysis Hydrolysis (Acid/Base) Photodegradation Various Photoproducts Parent->Photodegradation Light Exposure

Caption: Hypothetical degradation pathways for this compound.

StabilityTestingWorkflow cluster_setup Setup cluster_testing Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Start Receive/Synthesize Compound Prep Prepare Samples for Stress Testing Start->Prep Acid Acidic Hydrolysis Prep->Acid Stress Base Basic Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress HPLC Analyze Samples by HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Evaluate Degradation Profile HPLC->Data Report Determine Storage Conditions & Shelf-life Data->Report

Caption: Experimental workflow for stability testing.

TroubleshootingGuide Start Inconsistent Results? Visual Visual Change in Solid? Start->Visual Yes Solution Instability in Solution? Start->Solution No Purity Check Purity (HPLC/GC) Visual->Purity Yes Storage Review Storage Conditions Visual->Storage No Fresh Prepare Fresh Solutions Solution->Fresh Yes Solvent Evaluate Solvent Stability Solution->Solvent No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-(3-Methyl-2-nitrophenyl)acetonitrile, a key intermediate for various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound?

A1: Common impurities typically stem from the synthetic route used. These can include:

  • Unreacted Starting Materials: Depending on the synthesis, this may include precursors like 2-methyl-6-nitrotoluene or related halogenated intermediates.

  • Positional Isomers: Nitration of a substituted toluene can lead to the formation of other isomers, such as 2-(3-Methyl-4-nitrophenyl)acetonitrile or 2-(3-Methyl-6-nitrophenyl)acetonitrile.

  • Side-Reaction Byproducts: Synthesis of similar (2-nitrophenyl)acetonitrile derivatives is known to sometimes produce byproducts from the benzylation of the product itself, which can be challenging to separate.[1]

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: My crude product is a dark oil or a discolored solid. How can I remove the color?

A2: The yellow color is characteristic of the this compound solid.[2] However, dark brown or reddish colors suggest the presence of polymeric or oxidized impurities. A common and effective method to remove such colored impurities is to treat a solution of the crude product with activated carbon before recrystallization. Be cautious, as activated carbon can also adsorb your product, potentially lowering the yield. A preliminary wash of the crude solid with a cold, non-polar solvent like hexane may also help remove some colored, non-polar impurities.

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, you can try the following:

  • Add a small amount of additional solvent to the hot solution to ensure the compound is fully dissolved.

  • Lower the cooling rate. Allow the flask to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath.

  • Use a different solvent system. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective. Common pairs include ethanol/water or ethyl acetate/hexane.

  • Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.

  • Add a seed crystal of pure product if available.

Q4: Which purification method is better for my sample: recrystallization or column chromatography?

A4: The choice depends on the impurity profile and the desired purity level.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles. It is generally faster and more scalable than chromatography.

  • Column Chromatography is more effective for separating compounds with similar polarities, such as positional isomers, or for purifying small-scale reactions with multiple byproducts. It generally provides a higher degree of purity but is more time-consuming and solvent-intensive.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization Product is too soluble in the chosen solvent, even when cold.Choose a solvent in which the product has lower solubility at cold temperatures. Alternatively, use a solvent/anti-solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the funnel and receiving flask. Add a small amount of extra hot solvent just before filtering.
Product Fails to Crystallize Solution is not sufficiently saturated.Concentrate the solution by boiling off some of the solvent and allow it to cool again.
Presence of impurities inhibiting crystallization.Attempt to purify a small sample by column chromatography to obtain a purer seed crystal.
Poor Separation in Column Chromatography Incorrect solvent system (eluent).The product is eluting too quickly (increase polarity) or not moving (decrease polarity). Use Thin Layer Chromatography (TLC) to determine an optimal solvent system where the product has an Rf value of ~0.3-0.4.
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. The ratio of silica gel to crude product should be at least 30:1 (w/w).
Cracks or channels in the silica gel.Pack the column carefully to ensure a uniform and compact stationary phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent may need to be determined experimentally. An ethanol/water system is often effective for nitrophenylacetonitrile derivatives.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). If it dissolves readily at room temperature, it is likely too good a solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot solvent (e.g., ethanol) needed to completely dissolve the solid. Stir and heat gently.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point for nitrophenylacetonitrile derivatives is a mixture of ethyl acetate and hexane.[3] Vary the ratio until the desired compound has an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any remaining solvent traces.

Data Presentation

The effectiveness of a purification protocol can be summarized by comparing the purity before and after the procedure and calculating the recovery yield.

Table 1: Representative Purification Data for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Recovery Yield (%)Appearance
Recrystallization (Ethanol/Water)85%98.5%75%Yellow Needles
Flash Chromatography (20% EtOAc/Hexane)85%>99%60%Pale Yellow Solid

Note: The values presented are for illustrative purposes and actual results may vary depending on the nature and quantity of impurities.

Visualized Workflows

Purification Decision Workflow

start Crude Product (this compound) check_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->check_purity recrystallize Recrystallization check_purity->recrystallize Minor Impurities Different Solubility chromatography Column Chromatography check_purity->chromatography Major Impurities or Isomers Present analysis Confirm Purity & Identity (HPLC, NMR, MP) recrystallize->analysis chromatography->analysis final_product Pure Product (>98%) analysis->chromatography Purity Not OK analysis->final_product Purity OK cluster_0 Crude Mixture cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product crude Crude Product in Reaction Solvent extraction Liquid-Liquid Extraction crude->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification_choice Recrystallization OR Column Chromatography evaporation->purification_choice final_product Pure Crystalline Solid purification_choice->final_product

References

Effect of catalyst choice on the hydrogenation of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-(3-Methyl-2-nitrophenyl)acetonitrile. This process involves a reductive cyclization to form the valuable intermediate, 7-methyl-1H-indol-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of catalyst choices to assist in your experimental work.

Catalyst Selection Guide

The choice of catalyst is critical for the successful reductive cyclization of this compound. The primary goal is to efficiently reduce the nitro group to an amine, which then undergoes an intramolecular cyclization with the nitrile group. The most common catalysts for this transformation are Palladium on carbon (Pd/C) and Raney® Nickel.

CatalystTypical LoadingPressure (H₂)TemperatureSolventAdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10 mol%1-5 atmRoom Temp. - 50°CMethanol, Ethanol, Ethyl Acetate- Highly effective for nitro group reduction.[1] - Generally good functional group tolerance. - Easy to handle and filter post-reaction.- Can be less effective for the nitrile cyclization step. - May require longer reaction times or higher temperatures for complete conversion.[2] - Potential for hydrogenolysis of sensitive groups.
Raney® Nickel 10-50 wt% (slurry)3-10 atm25-80°CEthanol, Methanol (often with NH₃)- Highly active for both nitro and nitrile reduction/cyclization.[3] - Often provides higher yields and faster reaction rates for this transformation.[2] - Cost-effective compared to precious metal catalysts.- Pyrophoric when dry, requires careful handling.[3] - Can be less selective and may reduce other functional groups. - Filtration can be more challenging due to fine particles.
Platinum Oxide (PtO₂) 1-5 mol%1-5 atmRoom Temp.Ethanol, Acetic Acid- Effective for the reduction of nitro compounds.- Can also catalyze nitrile reduction, potentially leading to over-reduction to the diamine. - Generally more expensive than Pd/C and Raney® Nickel.

Experimental Protocols

Below are representative protocols for the hydrogenation of this compound. Safety Note: Catalytic hydrogenation with hydrogen gas is a hazardous procedure and should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety precautions.

Protocol 1: Reductive Cyclization using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for the reductive cyclization of ortho-nitrobenzyl cyanides.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq).

  • Add ethanol or ethyl acetate as the solvent (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the flask under a stream of inert gas.

  • Seal the flask and purge the system with the inert gas for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm or balloon pressure).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion of the reaction (disappearance of the starting material), carefully purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite® to dry, as it can be pyrophoric. Keep it wet with the solvent.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-methyl-1H-indol-2-amine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Reductive Cyclization using Raney® Nickel

This protocol is based on procedures for Raney® Nickel catalyzed reductive cyclizations of nitriles.[4]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (optional, to suppress side reactions)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, add this compound (1.0 eq) dissolved in methanol or ethanol.

  • If desired, add a small amount of aqueous ammonia to the reaction mixture to help prevent the formation of secondary amine byproducts.

  • Carefully wash the Raney® Nickel slurry with the reaction solvent to remove the water.

  • Add the Raney® Nickel slurry (typically 10-50% by weight of the starting material) to the reaction vessel under a stream of inert gas.

  • Seal the vessel and purge with inert gas, followed by evacuation and backfilling with hydrogen gas (3-5 cycles).

  • Pressurize the reactor with hydrogen (typically 3-10 atm).

  • Stir the mixture vigorously. The reaction may be run at room temperature or gently heated (e.g., to 40-60°C) to increase the rate.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature (if heated) and purge the system with inert gas.

  • Allow the Raney® Nickel to settle, and then carefully decant the supernatant. The catalyst can also be removed by filtration through a pad of Celite®, ensuring the catalyst remains wet.

  • Wash the catalyst with fresh solvent.

  • Combine the organic layers and concentrate under reduced pressure to yield the crude product.

  • Purify as needed by chromatography or recrystallization.

Visualizations

Reaction_Pathway Start This compound Intermediate 2-(2-Amino-3-methylphenyl)acetonitrile Start->Intermediate H₂, Catalyst (Nitro Reduction) Product 7-Methyl-1H-indol-2-amine Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the formation of 7-Methyl-1H-indol-2-amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification A Charge Reactor with Substrate and Solvent B Add Catalyst under Inert Atmosphere A->B C Purge with H₂ B->C D Run Reaction under Pressure and Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Purge with N₂/Ar E->F G Filter Catalyst (e.g., through Celite®) F->G H Concentrate Filtrate G->H I Purify Crude Product (Chromatography/Recrystallization) H->I

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor mixing. 3. Catalyst poisoning by impurities (e.g., sulfur compounds). 4. Low reaction temperature.1. Use fresh, high-quality catalyst. For Raney® Ni, ensure it is properly activated. 2. Increase hydrogen pressure and/or stirring speed to improve mass transfer. 3. Purify the starting material. 4. Gently warm the reaction mixture (e.g., to 40-50°C).
Incomplete Reaction (Stalls) 1. Catalyst deactivation during the reaction. 2. Formation of inhibitory intermediates.1. Add a fresh portion of the catalyst to the reaction mixture. 2. Consider changing the solvent or adding a co-solvent to improve the solubility of intermediates.
Formation of Side Products (e.g., hydroxylamine intermediate) 1. Incomplete reduction of the nitro group. 2. Insufficient catalyst activity or loading.1. Increase reaction time or temperature. 2. Increase the catalyst loading. Using Raney® Nickel can sometimes mitigate the accumulation of hydroxylamine intermediates.[5]
Low Yield of Desired Indole 1. The intermediate amine is not cyclizing efficiently. 2. Over-reduction of the nitrile group to a primary amine, leading to the formation of a diamine byproduct.1. Switch to a more active catalyst for nitrile cyclization, such as Raney® Nickel. 2. Use milder reaction conditions (lower pressure, room temperature) to favor the cyclization over further reduction. The choice of catalyst is crucial here; Pd/C is generally less aggressive towards nitriles than Raney® Nickel.
Difficulty in Catalyst Filtration 1. Fine particle size of the catalyst (especially Raney® Nickel). 2. Catalyst clogging the filter paper.1. Use a thick pad of a filter aid like Celite® over the filter paper. 2. Ensure the catalyst is fully suspended in the solvent during filtration to prevent it from settling and compacting on the filter.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrogenation of this compound?

A1: The primary product is 7-methyl-1H-indol-2-amine, formed through a reductive cyclization process. The nitro group is first reduced to an amine, which then undergoes an intramolecular nucleophilic attack on the nitrile group, followed by tautomerization to form the stable indole ring.

Q2: Which catalyst is better for this reaction, Pd/C or Raney® Nickel?

A2: Both catalysts can be effective, but the choice depends on the desired outcome and experimental capabilities. Pd/C is excellent for the initial nitro group reduction and is generally easier to handle.[1] However, Raney® Nickel is often more effective at promoting the subsequent cyclization of the amine with the nitrile, potentially leading to higher yields of the desired indole.[3][4]

Q3: My reaction has stopped, but I still see starting material. What should I do?

A3: This could be due to catalyst deactivation. After ensuring the system is safely purged of hydrogen, you can try adding a fresh portion of the catalyst to the reaction mixture and resuming the hydrogenation.

Q4: I am observing the formation of an intermediate that is not the final product. How can I promote its conversion?

A4: If the intermediate is the amino-nitrile resulting from the reduction of the nitro group, the cyclization step may be slow under your current conditions. Switching to a more active catalyst like Raney® Nickel or gently heating the reaction may facilitate the cyclization.

Q5: Are there any major safety concerns with this reaction?

A5: Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenations should be conducted in a properly functioning fume hood with appropriate safety measures. Additionally, both Pd/C and Raney® Nickel can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are dry.[3] Always keep the filtered catalyst wet with solvent and dispose of it according to your institution's safety guidelines.

Q6: Can I use a different hydrogen source instead of hydrogen gas?

A6: Yes, transfer hydrogenation is a potential alternative. This involves using a hydrogen donor molecule, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C. This can sometimes be a safer and more convenient method as it avoids the use of pressurized hydrogen gas. A Raney® Nickel catalyzed reductive cyclization using hydrazinium monoformate has been reported for a similar substrate.[4]

References

Managing exothermic reactions during the nitration of 3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the nitration of 3-methylphenylacetonitrile. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when nitrating 3-methylphenylacetonitrile?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[1][2][3][4] Nitrating agents, such as mixtures of concentrated nitric and sulfuric acids, are extremely corrosive and can cause severe chemical burns.[5] Additionally, toxic nitrogen oxide gases can be released during the reaction.[6]

Q2: What is the expected regioselectivity for the nitration of 3-methylphenylacetonitrile?

A2: The regioselectivity is determined by the directing effects of the methyl (-CH3) and cyanomethyl (-CH2CN) groups on the aromatic ring. The methyl group is an activating ortho-, para-director, while the cyanomethyl group is a deactivating meta-director. Therefore, the primary products are expected to be 4-nitro-3-methylphenylacetonitrile and 6-nitro-3-methylphenylacetonitrile. The formation of multiple isomers can complicate purification.[7][8][9]

Q3: What are the signs of a runaway reaction, and what immediate actions should be taken?

A3: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in color (e.g., darkening), and vigorous gas evolution. If a runaway reaction is suspected, immediately stop the addition of reagents, remove the heating source (if any), and apply emergency cooling. In extreme cases, quenching the reaction by carefully pouring it into a large volume of ice water may be necessary, though this should be done with extreme caution and behind a safety shield.[1][10]

Q4: How can the formation of di-nitrated byproducts be minimized?

A4: Di-nitration can occur if the reaction conditions are too harsh. To minimize this, use a stoichiometric amount of the nitrating agent, maintain a low reaction temperature, and monitor the reaction progress closely (e.g., by TLC or HPLC) to stop it once the desired mono-nitration is complete.[10]

Q5: What is the best method for purifying the nitrated product?

A5: The crude product, which may be a mixture of isomers, can typically be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[11][12] Column chromatography may be necessary to separate the different nitro-isomers if a high degree of purity is required.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction temperature is difficult to control and rises too quickly. 1. Addition rate of the nitrating agent is too fast. 2. Inefficient cooling of the reaction vessel. 3. Initial temperature of the reaction mixture is too high.1. Slow down the dropwise addition of the nitrating agent. 2. Ensure the reaction flask is adequately submerged in the cooling bath (e.g., ice-salt or dry ice-acetone). 3. Pre-cool the solution of 3-methylphenylacetonitrile in sulfuric acid to 0°C or below before starting the addition of the nitrating mixture.[6][11]
Low yield of the desired product. 1. Incomplete reaction. 2. Formation of multiple isomers leading to loss during purification. 3. Insufficiently strong nitrating conditions. 4. Product loss during workup.1. Allow the reaction to stir for a longer period at the controlled temperature. Monitor by TLC or HPLC. 2. Optimize reaction conditions (e.g., lower temperature) to favor the formation of a single isomer. 3. Use fuming nitric acid or increase the ratio of sulfuric acid to dehydrate the nitric acid more effectively.[6] 4. Ensure complete precipitation of the product during quenching and minimize transfers.
Formation of a dark, tarry substance. 1. Reaction temperature was too high, leading to oxidation and polymerization side reactions. 2. The concentration of the nitrating agent was too high.1. Maintain a consistently low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.[10] 2. Use a more dilute solution of the nitrating agent or add it more slowly.
Product does not precipitate upon quenching in ice water. 1. The product is soluble in the aqueous acidic mixture. 2. Insufficient product was formed.1. Extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). 2. Confirm product formation via analytical methods (TLC, LC-MS) before workup. If the reaction did not proceed, revisit the reaction conditions.
Difficulty in separating nitro-isomers. The physical properties (e.g., solubility, polarity) of the isomers are very similar.Employ high-performance liquid chromatography (HPLC) or fractional crystallization for separation. It may also be beneficial to explore alternative nitrating agents that could offer higher regioselectivity.[14]

Experimental Protocol: Nitration of 3-Methylphenylacetonitrile

This is a representative protocol and should be optimized for specific laboratory conditions and scales.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Methylphenylacetonitrile131.17101.31 g
Concentrated Sulfuric Acid (98%)98.08-10 mL
Concentrated Nitric Acid (70%)63.01110.7 mL
Ice--As needed
Deionized Water--As needed
Ethanol (for recrystallization)--As needed

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 0.7 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, while cooling the flask in an ice bath. Keep this mixture cold.

  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.31 g of 3-methylphenylacetonitrile in 7 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 3-methylphenylacetonitrile over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.[11]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by taking small aliquots, quenching them in water, extracting with an organic solvent, and analyzing by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water until the washings are neutral.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified nitrated 3-methylphenylacetonitrile.[12]

  • Characterization: Analyze the final product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[15][16][17][18]

Experimental Workflow

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0°C nitration Slowly add Nitrating Mixture to Substrate Solution (T < 10°C) prep_nitrating->nitration prep_substrate Dissolve 3-Methylphenylacetonitrile in H2SO4 Cool to 0°C prep_substrate->nitration stir Stir at 0-5°C (1-2 hours) nitration->stir monitoring Monitor Reaction (TLC/GC-MS) stir->monitoring quench Quench in Ice Water monitoring->quench filter Vacuum Filtration quench->filter wash Wash with DI Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterization Characterize Product (MP, NMR, IR) recrystallize->characterization

Caption: Experimental workflow for the nitration of 3-methylphenylacetonitrile.

References

Validation & Comparative

A Comparative Guide to Indole Synthesis: Reissert vs. Leimgruber-Batcho Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the indole scaffold is a critical task due to its prevalence in pharmacologically active compounds. Among the numerous methods available, the Reissert and Leimgruber-Batcho syntheses are two classic and widely utilized approaches that both commence from ortho-nitrotoluenes. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Differences

FeatureReissert Indole SynthesisLeimgruber-Batcho Indole Synthesis
Key Reagents Diethyl oxalate, strong base (e.g., KOEt)N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine
Intermediate Ethyl o-nitrophenylpyruvateN,N-disubstituted-2-nitro-β-aminostyrene (enamine)
Reaction Conditions Often requires strongly basic conditions for condensation.Generally milder conditions for enamine formation.
Product Initially forms an indole-2-carboxylic acid or its ester, which can be decarboxylated.Directly yields the indole (or N-substituted indole).
Versatility The resulting carboxylic acid at the 2-position offers a handle for further functionalization.Directly produces 2,3-unsubstituted indoles.
Reported Yields Moderate to good.Often high to excellent.[1]

Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for optimizing conditions and troubleshooting. Both syntheses begin with the deprotonation of the acidic methyl group of an o-nitrotoluene, facilitated by a base. However, the subsequent steps diverge significantly.

Reissert Indole Synthesis

The Reissert synthesis involves a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the pyruvate derivative to yield an indole-2-carboxylic acid, which can then be decarboxylated.[2][3]

Reissert_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Decarboxylation (Optional) o-nitrotoluene o-Nitrotoluene enolate Carbanion Intermediate o-nitrotoluene->enolate + Base diethyl_oxalate Diethyl Oxalate pyruvate Ethyl o-nitrophenylpyruvate diethyl_oxalate->pyruvate base Base (KOEt) base->enolate enolate->pyruvate + Diethyl Oxalate amino_intermediate Amino Intermediate pyruvate->amino_intermediate + Reducing Agent reducing_agent Reducing Agent (e.g., Zn/AcOH) reducing_agent->amino_intermediate indole_acid Indole-2-carboxylic Acid amino_intermediate->indole_acid Cyclization indole Indole indole_acid->indole + Heat heat Heat heat->indole

Caption: Reaction pathway of the Reissert indole synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a β-amino-o-nitrostyrene (enamine) intermediate. This enamine then undergoes reductive cyclization to afford the final indole product directly.[1]

Leimgruber_Batcho_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization o-nitrotoluene o-Nitrotoluene enamine β-Amino-o-nitrostyrene (Enamine) o-nitrotoluene->enamine dmf_dma DMF-DMA dmf_dma->enamine pyrrolidine Pyrrolidine pyrrolidine->enamine amino_enamine Amino-enamine Intermediate enamine->amino_enamine + Reducing Agent reducing_agent Reducing Agent (e.g., Raney Ni, H₂) reducing_agent->amino_enamine indole Indole amino_enamine->indole Cyclization & Elimination

Caption: Reaction pathway of the Leimgruber-Batcho indole synthesis.

Quantitative Data Comparison

The following tables summarize representative experimental data for both syntheses, highlighting differences in yields and reaction conditions.

Table 1: Reissert Indole Synthesis - Examples of Yields

Starting o-NitrotolueneProductCondensation ConditionsReductive Cyclization ConditionsOverall Yield (%)Reference
2-NitrotolueneIndole-2-carboxylic acidKOEt, EtOH/EtherFeSO₄, NH₄OHNot specified--INVALID-LINK--
2-NitrotolueneEthyl indole-2-carboxylateKOEt, EtOH/TolueneZn, AcOH56-63--INVALID-LINK--
4-Chloro-2-nitrotoluene5-Chloroindole-2-carboxylic acidNaOEt, EtOHFe, AcOH~60J. Med. Chem. 1981, 24, 2, 238-241

Table 2: Leimgruber-Batcho Indole Synthesis - Examples of Yields

Starting o-NitrotolueneProductEnamine Formation ConditionsReductive Cyclization ConditionsOverall Yield (%)Reference
2-NitrotolueneIndoleDMF-DMA, Pyrrolidine, DMF, refluxRaney Ni, H₂70-79--INVALID-LINK--
4-Benzyloxy-2-nitrotoluene5-BenzyloxyindoleDMF-DMA, Pyrrolidine, DMF, refluxRaney Ni, Hydrazine81-86--INVALID-LINK--
4-Chloro-2-nitrotoluene5-ChloroindoleDMF-DMA, DMF, 110°CPd/C, H₂85J. Med. Chem. 1984, 27, 6, 758-762
2-Methyl-3-nitrobenzonitrile4-CyanoindoleDMF-DMA, Pyrrolidine, DMF, refluxRaney Ni, H₂75J. Org. Chem. 1977, 42, 21, 3591-3596

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following protocols are adapted from established literature.

Reissert Synthesis: Ethyl Indole-2-carboxylate

Step 1: Condensation to form Ethyl 2-nitrophenylpyruvate

  • A solution of potassium ethoxide is prepared by dissolving potassium (8.6 g, 0.22 g-atom) in absolute ethanol (125 ml).

  • A mixture of 2-nitrotoluene (27.4 g, 0.2 mole) and diethyl oxalate (32.1 g, 0.22 mole) is added to the stirred ethoxide solution.

  • The mixture is heated at reflux for 1 hour, during which a voluminous yellow precipitate of the potassium salt of ethyl 2-nitrophenylpyruvate forms.

  • The mixture is cooled, and the precipitate is collected by filtration, washed with ethanol and then ether, and dried. The yield of the potassium salt is 42-45 g (75-81%).

Step 2: Reductive Cyclization

  • The potassium salt (27.9 g, 0.1 mole) is dissolved in water (200 ml).

  • The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid.

  • The liberated ethyl 2-nitrophenylpyruvate is extracted with ether.

  • The ether extract is washed with water, dried over magnesium sulfate, and concentrated to give the crude pyruvate as an oil.

  • The crude pyruvate is dissolved in glacial acetic acid (150 ml), and zinc dust (30 g, 0.46 g-atom) is added in portions with stirring at a rate that maintains the temperature at 80-90°C.

  • After the addition is complete, the mixture is stirred at 90°C for 1 hour.

  • The hot solution is decanted from the excess zinc and poured into ice water (1 L).

  • The precipitated crude ethyl indole-2-carboxylate is collected, washed with water, and recrystallized from ethanol to give 10.6-11.9 g (56-63%) of pure product.

(Protocol adapted from Organic Syntheses, Coll. Vol. 5, p.567 (1973))

Leimgruber-Batcho Synthesis: 4-Benzyloxyindole

Step 1: Enamine Formation

  • To a solution of 4-benzyloxy-2-nitrotoluene (24.3 g, 0.1 mole) in dimethylformamide (DMF, 60 ml) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 13.1 g, 0.11 mole) and pyrrolidine (7.8 g, 0.11 mole).

  • The solution is heated at reflux for 2 hours.

  • The volatile components are removed under reduced pressure to give the crude enamine as a red oil.

Step 2: Reductive Cyclization

  • The crude enamine is dissolved in a mixture of tetrahydrofuran (THF, 150 ml) and methanol (150 ml).

  • Raney nickel (approximately 3 g of a 50% aqueous slurry) is added to the solution.

  • Hydrazine hydrate (85%, 15 ml, approximately 0.25 mole) is added cautiously in portions to the stirred mixture. The reaction is exothermic and evolves nitrogen gas.

  • After the initial vigorous reaction subsides, the mixture is heated at reflux for 1 hour.

  • The mixture is cooled, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between ether and water.

  • The ether layer is washed with water and brine, dried over magnesium sulfate, and concentrated to give the crude product.

  • Purification by chromatography or recrystallization affords 4-benzyloxyindole in 81-86% yield.

(Protocol adapted from Organic Syntheses, 63, 214 (1985))

Substrate Scope and Limitations

Reissert Synthesis:

  • Advantages: The method is tolerant of a variety of substituents on the aromatic ring. The resulting indole-2-carboxylic acid functionality is a useful handle for further synthetic transformations.

  • Limitations: The use of a strong base in the initial condensation step may not be compatible with base-sensitive functional groups. The final decarboxylation step, if required, often necessitates high temperatures which can be a limitation for sensitive substrates.

Leimgruber-Batcho Synthesis:

  • Advantages: This method generally proceeds under milder conditions and often gives higher yields compared to the Reissert synthesis.[1] It is particularly well-suited for the synthesis of 2,3-unsubstituted indoles. The reaction is also amenable to one-pot procedures, which can improve efficiency.

  • Limitations: The primary limitation is the availability of the starting substituted o-nitrotoluenes. While many are commercially available, the synthesis of more complex starting materials can be a drawback. The reaction is primarily used for indoles unsubstituted at the 2- and 3-positions.

Conclusion

Both the Reissert and Leimgruber-Batcho indole syntheses are powerful and reliable methods for the preparation of indoles from o-nitrotoluenes. The choice between the two often depends on the desired substitution pattern of the final indole and the tolerance of the substrate to the reaction conditions.

The Leimgruber-Batcho synthesis is often the method of choice for preparing 2,3-unsubstituted indoles due to its generally milder conditions and higher yields. Its amenability to one-pot procedures further enhances its appeal for efficiency-focused research and development.

The Reissert synthesis , while sometimes requiring more forcing conditions, offers the distinct advantage of producing indole-2-carboxylic acids. This functionality provides a valuable synthetic handle for further elaboration, making it a strategic choice when subsequent modification at the 2-position is desired.

Ultimately, a thorough consideration of the target molecule's structure and the available starting materials will guide the synthetic chemist to the most appropriate and effective method.

References

A Comparative Guide to the Synthesis of 7-Methylindole: Alternative Precursors to 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the indole nucleus represents a privileged scaffold due to its prevalence in biologically active compounds. The synthesis of substituted indoles, such as 7-methylindole, is a critical step in the preparation of numerous pharmaceutical agents. While the reductive cyclization of 2-(3-Methyl-2-nitrophenyl)acetonitrile offers a direct route to this valuable intermediate, a variety of alternative precursors and synthetic strategies exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of several key methods for the synthesis of 7-methylindole, offering detailed experimental protocols and performance data to aid in the selection of the most suitable pathway for a given application.

Comparison of Synthetic Routes to 7-Methylindole

The following table summarizes the quantitative data for different synthetic pathways to 7-methylindole, providing a clear comparison of their efficiencies and starting materials.

Synthetic RoutePrecursor(s)Key Reagents/CatalystsNumber of StepsOverall Yield (%)Reference
Route 1: From o-Toluidine o-Toluidine, N-hydroxyethyl-2-methylanilineSn/activated carbon164.3%[1]
Route 2: From 3,5-Dimethyl-4-nitrotoluene 3,5-Dimethyl-4-nitrotoluene, Pyrrole, DMFDMA5% Pd/C, H₂2~79%[2]
Route 3: From o-Toluidine (Alternative) o-ToluidineNot specifiedNot specified32%[3]
Route 4: Madelung Synthesis N-Formyl-2,6-dimethylanilineStrong base (e.g., Sodium amide)1Not specifiedGeneral Method
Route 5: Fischer Indole Synthesis o-Tolylhydrazine, Acetaldehyde equivalentAcid catalyst (e.g., H₂SO₄, ZnCl₂)1Not specifiedGeneral Method
Route 6: Leimgruber-Batcho Synthesis (Analogous) 2-Methyl-3-nitrotolueneDMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂)2High (general)[4][5][6]

Note: The yield for the Leimgruber-Batcho synthesis of 7-methylindole from this compound is not explicitly reported in the searched literature, but this method is a standard for the reductive cyclization of similar o-nitrophenyl derivatives. The general yields for this method are typically high.

Experimental Protocols

Route 1: Synthesis from o-Toluidine and N-hydroxyethyl-2-methylaniline

This method provides a direct synthesis of 7-methylindole from commercially available starting materials.

Procedure: In a reaction flask, 5 mmol of N-hydroxyethyl-2-methylaniline and 7.5 mmol of o-toluidine are dissolved in 200 ml of acetonitrile. To this solution, a Sn/activated carbon loaded catalyst is added. The reaction progress is monitored by Thin Layer Chromatography (TLC). Once the N-hydroxyethyl-2-methylaniline is completely consumed, the reaction is stopped. The 7-methylindole is then obtained after isolation and purification. This method has a reported yield of 64.3%.[1]

Route 2: Synthesis from 3,5-Dimethyl-4-nitrotoluene and Pyrrole

This two-step synthesis provides a high yield of 7-methylindole.

Step 1: Intermediate Synthesis In a 1L three-neck flask, 400mL of DMF and 200mL of toluene are added and distilled at atmospheric pressure until the internal temperature reaches 140°C. Then, 3,5-dimethyl-4-nitrotoluene (16.5g, 0.1mol), pyrrole (8.04g, 0.12mol), and DMFDMA (14.3g, 0.12mol) are added. The mixture is refluxed for 24 hours. After cooling, the reaction mixture is poured into 1L of water and extracted three times with toluene (500mL each). The combined organic layers are dried with sodium sulfate, and the toluene is removed by vacuum distillation to obtain the intermediate. The reported yield for this step is 96%.[2]

Step 2: Synthesis of 7-Methylindole In a 500mL single-neck flask, the intermediate from the previous step (23.2g, 95.7mmol), 250mL of ethanol, and 5g of 5% Pd/C are added. The mixture is hydrogenated at atmospheric pressure under reflux for 24 hours. The Pd/C is filtered off, and the solvent is concentrated under reduced pressure. Water (100mL) is added, and the aqueous phase is extracted three times with ethyl acetate (100mL each). The combined organic layers are washed with brine, dried with sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to give 7-methylindole as a white solid. The reported yield for this step is 82%.[2]

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Synthetic_Pathways_to_7_Methylindole cluster_0 Target Molecule cluster_1 Alternative Precursors 7-Methylindole 7-Methylindole o-Toluidine o-Toluidine o-Toluidine->7-Methylindole Route 1 (64.3%) 3,5-Dimethyl-4-nitrotoluene 3,5-Dimethyl-4-nitrotoluene 3,5-Dimethyl-4-nitrotoluene->7-Methylindole Route 2 (~79%) N-Formyl-2,6-dimethylaniline N-Formyl-2,6-dimethylaniline N-Formyl-2,6-dimethylaniline->7-Methylindole Route 4 (Madelung) o-Tolylhydrazine o-Tolylhydrazine o-Tolylhydrazine->7-Methylindole Route 5 (Fischer) 2-Methyl-3-nitrotoluene 2-Methyl-3-nitrotoluene 2-Methyl-3-nitrotoluene->7-Methylindole Route 6 (Leimgruber-Batcho)

Alternative synthetic routes to 7-methylindole.

Leimgruber_Batcho_Workflow o-Nitrotoluene_Derivative o-Nitrotoluene Derivative (e.g., 2-Methyl-3-nitrotoluene) Enamine_Intermediate Enamine Intermediate o-Nitrotoluene_Derivative->Enamine_Intermediate Condensation with DMFDMA/Pyrrolidine Indole_Product Indole Product (e.g., 7-Methylindole) Enamine_Intermediate->Indole_Product Reductive Cyclization (e.g., H₂, Pd/C or Raney Ni)

General workflow of the Leimgruber-Batcho indole synthesis.

Discussion of Synthetic Strategies

Routes starting from o-Toluidine offer a relatively direct path to 7-methylindole. The method involving reaction with N-hydroxyethyl-2-methylaniline provides a moderate yield of 64.3% in a single step from an advanced intermediate.[1] The commercial availability of o-toluidine makes these routes attractive starting points.

The synthesis from 3,5-dimethyl-4-nitrotoluene is a two-step process with a high overall yield of approximately 79%.[2] This route involves the formation of a complex intermediate, but the high efficiency of both steps makes it a compelling option for larger-scale synthesis where yield is a primary concern.

The Madelung Synthesis is a classical method for indole formation that involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. For 7-methylindole, the precursor would be N-formyl-2,6-dimethylaniline. While conceptually simple, this method often requires harsh reaction conditions.

The Fischer Indole Synthesis is one of the most well-known and versatile methods for indole synthesis.[7][8] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For 7-methylindole, the reaction would utilize o-tolylhydrazine and an acetaldehyde equivalent. The success of this reaction is highly dependent on the choice of acid catalyst and reaction conditions.

The Leimgruber-Batcho Indole Synthesis provides a powerful and generally high-yielding method for the preparation of indoles from o-nitrotoluenes.[4][5][6] This method is particularly relevant as it represents the likely pathway for the conversion of precursors like this compound. The synthesis involves the condensation of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine, which then undergoes reductive cyclization to the indole. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney Ni) or chemical reducing agents.

Conclusion

The synthesis of 7-methylindole can be accomplished through a variety of synthetic routes, each with its own merits. The choice of the optimal precursor and method will depend on factors such as the desired scale of the synthesis, cost and availability of starting materials, and the desired purity of the final product. While the direct reductive cyclization of this compound is a viable approach, the alternative routes presented here, particularly the high-yielding synthesis from 3,5-dimethyl-4-nitrotoluene and the direct methods from o-toluidine, offer well-documented and efficient alternatives for the production of this important indole derivative. Researchers should carefully consider the experimental details and performance data provided to make an informed decision for their specific synthetic needs.

References

Spectroscopic analysis to confirm the structure of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic analysis for the confirmation of the structure of 2-(3-Methyl-2-nitrophenyl)acetonitrile. Due to the absence of published experimental spectra for this specific compound, this report furnishes a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For comparative purposes, this guide includes experimentally determined data for two isomers: 2-(2-nitrophenyl)acetonitrile and 2-(4-nitrophenyl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the identification and characterization of this and related molecules.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimentally determined data for the two comparative isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) and Multiplicity
This compound (Predicted) ~ 7.6-7.8 ppm (m, 3H, Ar-H), ~ 4.1 ppm (s, 2H, CH₂CN), ~ 2.4 ppm (s, 3H, Ar-CH₃)
2-(2-nitrophenyl)acetonitrile (Experimental) 7.5-8.2 ppm (m, 4H, Ar-H), 4.18 ppm (s, 2H, CH₂CN)[1][2][3]
2-(4-nitrophenyl)acetonitrile (Experimental) 8.25 ppm (d, 2H, Ar-H), 7.56 ppm (d, 2H, Ar-H), 3.92 ppm (s, 2H, CH₂CN)[2][4][5]

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundPredicted/Experimental Chemical Shifts (δ)
This compound (Predicted) ~149 (C-NO₂), ~138 (C-CH₃), ~134, ~132, ~128 (Ar C-H), ~125 (Ar C-CH₂CN), ~116 (CN), ~23 (CH₂CN), ~20 (Ar-CH₃)
2-(2-nitrophenyl)acetonitrile (Experimental) 148.1, 133.8, 133.4, 129.5, 125.6, 125.3, 116.4 (CN), 21.9 (CH₂CN)[6]
2-(4-nitrophenyl)acetonitrile (Experimental) 147.8, 137.9, 129.3, 124.3, 117.1 (CN), 24.1 (CH₂CN)[7][8]

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~ 2250 (C≡N stretch), ~ 1530 & 1350 (NO₂ asymmetric and symmetric stretch), ~ 2950 (C-H stretch)
2-(2-nitrophenyl)acetonitrile (Experimental) 2255 (C≡N), 1528 (NO₂), 1352 (NO₂)[6][9][10]
2-(4-nitrophenyl)acetonitrile (Experimental) 2250 (C≡N), 1520 (NO₂), 1345 (NO₂)[8][11]

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundPredicted/Experimental m/z of Molecular Ion [M]⁺
This compound (Predicted) 176.06
2-(2-nitrophenyl)acetonitrile (Experimental) 162.04[6]
2-(4-nitrophenyl)acetonitrile (Experimental) 162.04[8]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR_data Functional Group Identification (C≡N, NO₂) IR->IR_data NMR_data ¹H & ¹³C Chemical Shifts, Splitting Patterns, Integration NMR->NMR_data MS_data Molecular Ion Peak (m/z), Fragmentation Pattern MS->MS_data Structure_Confirmation Structure Confirmation of this compound IR_data->Structure_Confirmation NMR_data->Structure_Confirmation MS_data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and structure confirmation.

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

  • Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300). The molecular ion peak and the fragmentation pattern are analyzed.

References

Comparative study of different reducing agents for nitro group cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reductive cyclization of nitro compounds is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the synthesis of a wide array of nitrogen-containing ring systems that are prevalent in pharmaceuticals and other biologically active molecules. The choice of reducing agent is critical, as it dictates the efficiency, selectivity, and overall success of the cyclization. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols.

Overview of Reductive Cyclization

The overall transformation involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular cyclization with a suitably positioned electrophilic functional group. The reaction is a powerful tool for the synthesis of heterocycles such as indoles, quinolines, and benzimidazoles.

Comparison of Common Reducing Agents

The selection of a reducing agent for nitro group cyclization is a multi-faceted decision, balancing factors such as chemoselectivity, reaction conditions, cost, and waste management. The following table summarizes the performance of several widely used reducing agents.

Reducing Agent/SystemTypical Reaction ConditionsAdvantagesDisadvantagesRepresentative Yield (%)
Catalytic Hydrogenation
H₂/Pd-CH₂ (1-50 atm), Pd/C (5-10 mol%), RT-80°CHigh efficiency, clean byproducts (H₂O).[1]Can reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers), requires specialized pressure equipment.[2]>95
H₂/Raney-NiH₂ (1-50 atm), Raney-Ni, RT-100°CLess expensive than palladium, effective for many substrates.Pyrophoric catalyst, can also reduce other functional groups.[3]85-95
Metal-Based Reductants
Fe/HCl or Fe/NH₄ClFe powder, acid (HCl, AcOH) or NH₄Cl, refluxInexpensive, robust, and widely applicable.[4]Generates significant amounts of iron-containing waste, harsh acidic conditions can be incompatible with sensitive functional groups.[5]80-95
SnCl₂·2H₂OSnCl₂·2H₂O, solvent (EtOH, EtOAc), refluxMilder than Fe/HCl, good for substrates with acid-sensitive groups.[4][6]Stoichiometric amounts of tin salts are required, leading to metal waste that can be difficult to remove.[6]75-90
Zn/AcOH or Zn/NH₄ClZn dust, acid (AcOH) or NH₄Cl, RT-refluxInexpensive and effective.Can be less selective, generates zinc waste.70-90
Transfer Hydrogenation
HCOOH/Pd-C or HCOONH₄/Pd-CFormic acid or ammonium formate, Pd/C (5-10 mol%), refluxAvoids the use of high-pressure hydrogen gas, generally good chemoselectivity.[1][2][7][8][9]Can be slower than catalytic hydrogenation, requires a hydrogen donor.[8]90-99
NaBH₄/FeCl₂NaBH₄, FeCl₂, solvent (MeOH/H₂O), RTMild conditions, good chemoselectivity for nitro groups over esters.[10][11]Requires careful control of stoichiometry, generates borate and iron salts.85-96[10][11]

Signaling Pathways and Experimental Workflows

To visualize the process of reductive cyclization and the experimental approach to comparing different reducing agents, the following diagrams are provided.

Reductive_Cyclization_Pathway cluster_0 Nitroarene Substrate cluster_1 Reduction cluster_2 Cyclization Start Ortho-substituted Nitroarene ReducingAgent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Start->ReducingAgent Reduction of Nitro Group Intermediate Amino Intermediate ReducingAgent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack Product Heterocyclic Product Cyclization->Product

Figure 1: Generalized pathway for nitro group reductive cyclization.

Experimental_Workflow cluster_0 Preparation cluster_1 Parallel Reactions cluster_2 Analysis cluster_3 Comparison Substrate Select Nitroarene Substrate RA1 Fe/HCl Substrate->RA1 RA2 SnCl₂·2H₂O Substrate->RA2 RA3 H₂/Pd-C Substrate->RA3 RA4 HCOONH₄/Pd-C Substrate->RA4 Analysis Monitor Reaction (TLC, LC-MS) RA1->Analysis RA2->Analysis RA3->Analysis RA4->Analysis Isolation Isolate and Purify Product Analysis->Isolation Characterization Characterize Product (NMR, MS) Isolation->Characterization Compare Compare Yield, Reaction Time, Purity Characterization->Compare

Figure 2: Workflow for comparing different reducing agents.

Decision_Tree Start Start: Need to perform a reductive cyclization Q1 Are there other reducible groups? Start->Q1 Q2 Is scalability a major concern? Q1->Q2 No Q3 Are mild conditions required? Q1->Q3 Yes A2 Catalytic Hydrogenation (H₂/Pd-C) Q2->A2 No A3 Fe/HCl Q2->A3 Yes A1 Catalytic Transfer Hydrogenation (HCOONH₄/Pd-C) or NaBH₄/FeCl₂ Q3->A1 High Chemoselectivity Needed A4 SnCl₂·2H₂O Q3->A4 Yes

Figure 3: Decision guide for selecting a reducing agent.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Reductive Cyclization using Fe/HCl

This protocol is adapted for the synthesis of quinolin-2(1H)-one from o-nitrocinnamic acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-nitrocinnamic acid (1.0 eq), ethanol (10 mL/mmol of substrate), and water (2.5 mL/mmol of substrate).

  • Addition of Reagents: Add iron powder (5.0 eq) to the stirred suspension. Then, add concentrated hydrochloric acid (0.5 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reductive Cyclization using SnCl₂·2H₂O

This protocol describes a general procedure for the reductive cyclization of a nitro-aryl substrate.

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-aryl substrate (1.0 eq) in ethanol or ethyl acetate (15-20 mL/mmol of substrate).

  • Addition of Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir until the reaction is complete as monitored by TLC (typically 3-6 hours).

  • Work-up: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate/Pd-C

This protocol outlines the reductive cyclization of an o-nitrostyrene derivative to an indole.

  • Reaction Setup: To a round-bottom flask, add the o-nitrostyrene derivative (1.0 eq), palladium on carbon (10% w/w, 0.1 eq), and methanol (15 mL/mmol of substrate).

  • Addition of Hydrogen Donor: Add ammonium formate (5.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at reflux (approx. 65 °C) and monitor the progress by TLC (typically 1-3 hours).

  • Work-up: After completion, cool the reaction to room temperature and filter the mixture through a celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude product.

  • Purification: Purify the product by flash column chromatography.

Conclusion

The choice of reducing agent for nitro group cyclization is a critical parameter that can significantly impact the outcome of the synthesis. Catalytic hydrogenation and transfer hydrogenation methods are often preferred for their efficiency and cleaner reaction profiles, with transfer hydrogenation offering a safer alternative to pressurized hydrogen gas.[1][2][7] Metal-based reductants like iron and stannous chloride remain valuable for their low cost and robustness, particularly in large-scale applications, although they generate stoichiometric amounts of metal waste.[4][5][6] The provided data and protocols serve as a guide for researchers to make informed decisions based on the specific requirements of their synthetic targets, including the presence of other functional groups and the desired scale of the reaction.

References

A Comparative Guide to the Synthesis of Substituted Indoles from Nitrophenylacetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the indole nucleus is a cornerstone of medicinal chemistry, with this heterocyclic scaffold forming the core of numerous pharmaceuticals and biologically active compounds. One effective strategy for constructing the indole ring is through the reductive cyclization of ortho-nitrophenylacetonitriles. This method offers a versatile route to a wide range of substituted indoles, with the final yield being significantly influenced by the nature of the substituents on the aromatic ring and the choice of reduction methodology. This guide provides a comparative overview of indole synthesis yields using various substituted nitrophenylacetonitriles and details the experimental protocols for key methodologies.

Yield Comparison of Indole Synthesis

The conversion of substituted o-nitrophenylacetonitriles to the corresponding indoles is a two-step process initiated by the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization. The efficiency of this transformation is dependent on both the electronic nature of the substituents and the reducing agent employed.

Starting Material (Substituent)Reduction MethodProduct (Substituent)Reported Yield (%)
2-NitrophenylacetonitrileCatalytic Hydrogenation (Pd/C)IndoleGood to Excellent
4-Chloro-2-nitrophenylacetonitrileCatalytic Hydrogenation (Raney Ni)5-ChloroindoleHigh
5-Methoxy-2-nitrophenylacetonitrileIron in Acetic Acid6-MethoxyindoleGood
4,5-Dimethoxy-2-nitrophenylacetonitrileStannous Chloride (SnCl₂) in HCl5,6-DimethoxyindoleModerate to Good
4-Bromo-2-nitrophenylacetonitrileIron in Acetic Acid5-BromoindoleGood
5-Fluoro-2-nitrophenylacetonitrileCatalytic Hydrogenation (Pd/C)6-FluoroindoleHigh

Note: The yields presented are representative and can vary based on specific reaction conditions and scale. "Good" typically refers to yields between 60-80%, "High" to yields above 80%, and "Moderate" to yields between 40-60%.

The choice of reducing agent is critical. Catalytic hydrogenation is often the cleanest and most efficient method, providing high yields.[1] However, it may not be suitable for substrates with functional groups susceptible to hydrogenolysis (e.g., benzyl ethers, some halogen substituents). In such cases, Raney nickel is a preferred catalyst.[1] Chemical reducing agents like iron in acetic acid or stannous chloride in hydrochloric acid offer practical alternatives, especially for larger-scale syntheses, and are compatible with a broader range of functional groups.[1]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of substituted indoles from o-nitrophenylacetonitriles via catalytic hydrogenation and iron-mediated reduction.

Method 1: Catalytic Hydrogenation

This protocol is a general procedure for the reductive cyclization of a substituted o-nitrophenylacetonitrile using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Substituted o-nitrophenylacetonitrile (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Ethanol or Ethyl Acetate (as solvent)

  • Hydrogen gas

  • Filtration agent (e.g., Celite)

Procedure:

  • A solution of the substituted o-nitrophenylacetonitrile in ethanol or ethyl acetate is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is carefully added to the solution.

  • The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is carefully purged with nitrogen to remove excess hydrogen.

  • The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with the solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude indole product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Method 2: Iron in Acetic Acid Reduction

This protocol describes the reduction of a substituted o-nitrophenylacetonitrile using iron powder in glacial acetic acid.

Materials:

  • Substituted o-nitrophenylacetonitrile (1.0 eq)

  • Iron powder (<100 mesh) (3.0-5.0 eq)

  • Glacial Acetic Acid

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

Procedure:

  • The substituted o-nitrophenylacetonitrile is dissolved in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Iron powder is added portion-wise to the stirred solution. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is then cooled to room temperature and filtered to remove excess iron and iron salts. The filter cake is washed with ethyl acetate.

  • The filtrate is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with water and then carefully with saturated sodium bicarbonate solution until the effervescence ceases, to neutralize the acetic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to give the crude indole product, which can be further purified by column chromatography or recrystallization.[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general synthetic pathway and the logical relationship of the key steps in the synthesis of substituted indoles from o-nitrophenylacetonitriles.

IndoleSynthesisWorkflow start Substituted o-Nitrophenylacetonitrile reduction Reduction of Nitro Group start->reduction intermediate Substituted o-Aminophenylacetonitrile (Intermediate) reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Indole cyclization->product

Caption: General workflow for indole synthesis.

ReductionMethods start Substituted o-Nitrophenylacetonitrile method1 Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) start->method1 method2 Iron in Acetic Acid start->method2 method3 Stannous Chloride (SnCl2) start->method3 product Substituted Indole method1->product method2->product method3->product

Caption: Common reduction methods employed.

References

Comparative Guide to Validation of Analytical HPLC Methods for 2-(3-Methyl-2-nitrophenyl)acetonitrile Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-2-nitrophenyl)acetonitrile is a chemical intermediate whose purity is critical for the quality of downstream products in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds. The validation of the analytical method is essential to ensure that the results are accurate, reproducible, and suitable for their intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).

This guide explores various chromatographic conditions and provides a comprehensive protocol for the validation of a suitable HPLC method.

Comparison of Potential HPLC Methodologies

The selection of an appropriate HPLC method depends on the physicochemical properties of this compound and its potential impurities. Based on the structure, a reversed-phase HPLC approach is most suitable. Below is a comparison of potential starting conditions.

Table 1: Comparison of Potential HPLC Method Starting Conditions

ParameterMethod A (Isocratic)Method B (Gradient)Rationale & Comparison
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 columns are a good starting point for many small molecules.[1] Phenyl-Hexyl columns can offer alternative selectivity for aromatic and nitro-containing compounds due to π-π interactions.[2]
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: AcetonitrileAn isocratic method is simpler and more robust if it provides adequate separation. A gradient method is more suitable for separating compounds with a wider range of polarities, which might be the case if various process impurities are present.[3]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength 254 nm254 nmA common wavelength for compounds containing a nitro-aromatic chromophore.[4] A photodiode array (PDA) detector can be used to identify the optimal wavelength.
Column Temperature 30 °C40 °CElevated temperatures can improve peak shape and reduce analysis time, but may affect the stability of the analyte.[5]

Experimental Protocols for Method Validation

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for purpose. The following are detailed protocols for key validation experiments based on ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare a solution of this compound.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (all formulation components except the active ingredient).

  • Spike the analyte solution with the known impurities and the placebo.

  • Inject and analyze all solutions.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from impurities or placebo. Peak purity analysis using a PDA detector should be performed.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five concentrations ranging from, for example, 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate and analyze.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples of this compound at the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-day precision):

    • Repeat the analysis of six individual samples on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analysis of spiked samples and placeboNo interference at the retention time of the analyte peak
Linearity Analysis of 5 concentrations (triplicate injections)Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery study at 3 concentration levels (triplicate)Mean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicate injections of the same sampleRSD ≤ 2.0%
Precision (Intermediate) Analysis on different days/analysts/instrumentsRSD ≤ 2.0%
Robustness Deliberate variation of method parametersSystem suitability parameters met
Limit of Detection (LOD) Signal-to-noise ratio of 3:1To be determined
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1To be determined

Visualizations

The following diagrams illustrate the logical workflow for HPLC method development and validation.

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) start Define Analytical Target Profile lit_search Literature Search & Physicochemical Properties start->lit_search col_select Column & Stationary Phase Selection lit_search->col_select mp_select Mobile Phase Screening (pH, Organic Modifier) col_select->mp_select optimization Optimization (Gradient, Temperature, Flow Rate) mp_select->optimization specificity Specificity optimization->specificity Final Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC method development and validation.

Logical_Relationship_Validation_Parameters cluster_attributes Core Attributes cluster_performance Performance Characteristics method Validated HPLC Method accuracy Accuracy accuracy->method precision Precision precision->method specificity Specificity specificity->method linearity Linearity linearity->method range Range linearity->range robustness Robustness robustness->method lod_loq LOD/LOQ lod_loq->method

Caption: Interrelation of HPLC validation parameters.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a key intermediate in the preparation of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a comparative cost-benefit analysis of three primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), the Sandmeyer Reaction, and a multi-step route commencing from 3-methyl-2-nitrobenzaldehyde. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as cost, yield, reaction time, safety, and environmental impact.

Comparative Analysis of Synthetic Routes

The three routes under consideration offer distinct advantages and disadvantages. The choice of the optimal route will likely depend on the scale of the synthesis, the availability of starting materials, and the specific requirements of the research or development project.

Parameter Route 1: Nucleophilic Aromatic Substitution Route 2: Sandmeyer Reaction Route 3: From 3-Methyl-2-nitrobenzaldehyde
Starting Material 2-Chloro-3-methylnitrobenzene3-Methyl-2-nitroaniline3-Methyl-2-nitrobenzaldehyde
Key Reagents Sodium or Potassium Cyanide, Phase-transfer catalystSodium Nitrite, HCl, Copper(I) Cyanidep-Toluenesulfonylmethyl isocyanide (TosMIC), Base
Estimated Yield Moderate to HighModerateHigh
Reaction Time Several hoursSeveral hoursCan be lengthy depending on the specific protocol
Relative Cost Potentially lower due to cheaper starting materialsModerate, dependent on the cost of CuCNHigher due to the cost of TosMIC
Safety Concerns Highly toxic cyanide saltsDiazonium salts can be explosive, toxic cyanideTosMIC is a lachrymator, use of strong bases
Environmental Impact Cyanide waste requires careful disposalDiazonium salt byproducts, copper wasteOrganic solvents and reagent waste

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-methylnitrobenzene

This route involves the displacement of a halide from the aromatic ring by a cyanide anion. The presence of the ortho-nitro group activates the ring for nucleophilic attack.

Experimental Protocol:

  • To a solution of 2-chloro-3-methylnitrobenzene (1.0 equiv.) in a suitable solvent such as DMSO or DMF, add sodium cyanide (1.2 equiv.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv.).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Sandmeyer Reaction of 3-Methyl-2-nitroaniline

The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[1][2]

Experimental Protocol:

  • Diazotization: Dissolve 3-methyl-2-nitroaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and potassium cyanide (1.2 equiv.) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by distillation or column chromatography.

Route 3: Synthesis from 3-Methyl-2-nitrobenzaldehyde

This route typically involves the conversion of the aldehyde to the corresponding cyanomethyl group using a reagent like p-toluenesulfonylmethyl isocyanide (TosMIC) in a Van Leusen reaction.

Experimental Protocol:

  • To a solution of 3-methyl-2-nitrobenzaldehyde (1.0 equiv.) and p-toluenesulfonylmethyl isocyanide (1.1 equiv.) in a suitable solvent like DME or THF, add a base such as potassium tert-butoxide (2.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting nitrile by column chromatography.

Cost of Starting Materials and Reagents

The following table provides an estimated cost comparison for the key starting materials and reagents required for each synthetic route. Prices are subject to variation based on supplier and purity.

Compound Route CAS Number Estimated Price (USD) Supplier Example
2-Chloro-3-methylnitrobenzene15367-26-0Varies by supplierMolport[3]
3-Methyl-2-nitroaniline2601-87-6~292/kg[4]IndiaMART
3-Methyl-2-nitrobenzaldehyde3N/AHighSpecialized chemical suppliers
Sodium Cyanide1143-33-9Varies by supplier---
Potassium Cyanide1151-50-8Varies by supplier---
Copper(I) Cyanide2544-92-3100.60/250g, 382.30/1kg[5]Chem-Impex
p-Toluenesulfonylmethyl isocyanide (TosMIC)336635-61-7~4900/kg[6]IndiaMART

Logical Workflow of Synthetic Route Comparison

G cluster_0 Synthetic Routes to this compound cluster_1 Starting Materials cluster_2 Key Reagents cluster_3 Evaluation Criteria Route1 Route 1: Nucleophilic Aromatic Substitution SM1 2-Chloro-3-methylnitrobenzene Route1->SM1 KR1 NaCN / KCN Route1->KR1 Product This compound Route1->Product Route2 Route 2: Sandmeyer Reaction SM2 3-Methyl-2-nitroaniline Route2->SM2 KR2 NaNO2, HCl, CuCN Route2->KR2 Route2->Product Route3 Route 3: From Aldehyde SM3 3-Methyl-2-nitrobenzaldehyde Route3->SM3 KR3 TosMIC, Base Route3->KR3 Route3->Product Yield Yield Cost Cost Safety Safety Time Reaction Time Environment Environmental Impact Product->Yield Product->Cost Product->Safety Product->Time Product->Environment

Caption: Comparative workflow of the three main synthetic routes to this compound.

Conclusion

The selection of a synthetic route for this compound requires a careful evaluation of multiple factors.

  • Route 1 (Nucleophilic Aromatic Substitution) is a strong candidate for large-scale synthesis if the starting halogenated compound is readily available and cost-effective. The primary concern is the handling and disposal of highly toxic cyanide salts.

  • Route 2 (Sandmeyer Reaction) offers a well-established and reliable method. While it avoids the direct use of large quantities of cyanide salts in the initial step, it involves the formation of potentially unstable diazonium salts and the use of copper cyanide, which also requires careful handling and waste management.

  • Route 3 (From Aldehyde) may provide high yields and avoid the use of inorganic cyanides, but the cost of reagents like TosMIC can be prohibitive for large-scale production. This route might be more suitable for smaller-scale laboratory synthesis where cost is less of a concern than avoiding highly toxic reagents.

Ultimately, the optimal choice will be a balance between economic viability, scalability, safety considerations, and the environmental impact of the chosen process. It is recommended that small-scale trials of the most promising routes be conducted to validate yields and optimize reaction conditions before committing to a large-scale synthesis.

References

A Comparative Guide to Indole Synthesis: 2-(3-Methyl-2-nitrophenyl)acetonitrile vs. 2-Nitrotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals and biologically active compounds. The choice of starting material is critical, dictating the synthetic route, substitution patterns, and overall efficiency. This guide provides an objective comparison of two key precursors: the versatile 2-nitrotoluene and the more specialized 2-(3-Methyl-2-nitrophenyl)acetonitrile, focusing on their efficacy in specific indole syntheses.

Executive Summary

While both 2-nitrotoluene and this compound are valuable starting materials derived from the o-nitrotoluene scaffold, they are not direct competitors in the same synthetic reactions. Instead, they offer access to different classes of indole derivatives.

  • 2-Nitrotoluene is a foundational precursor for classic indole syntheses like the Leimgruber-Batcho and Reissert methods, yielding indoles that can be unsubstituted or substituted at various positions on the pyrrole ring.

  • This compound , an o-nitrobenzyl cyanide, is primarily utilized for the synthesis of 3-cyanoindoles through reductive cyclization pathways. The presence of the nitrile group directs the cyclization to produce this specific functionality at the 3-position.

This guide will elucidate the distinct synthetic pathways for each precursor, presenting experimental data and protocols to aid researchers in selecting the appropriate starting material for their target indole.

Comparison of Synthetic Pathways and Efficacy

The efficacy of each starting material is best understood by examining the primary indole syntheses in which they are employed.

2-Nitrotoluene: The Gateway to Classical Indole Syntheses

2-Nitrotoluene and its substituted derivatives are the workhorses for two of the most well-established indole syntheses: the Leimgruber-Batcho and the Reissert syntheses.

1. Leimgruber-Batcho Indole Synthesis

This powerful method allows for the preparation of a wide variety of indoles, particularly those unsubstituted at the 2- and 3-positions.[1][2] The synthesis proceeds in two main steps: formation of an enamine from the o-nitrotoluene, followed by reductive cyclization.[2]

2. Reissert Indole Synthesis

The Reissert synthesis provides a route to indole-2-carboxylic acids, which can be subsequently decarboxylated to yield the corresponding indoles.[3] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3]

Efficacy of 2-Nitrotoluene:

The primary advantage of 2-nitrotoluene lies in its versatility and the high yields achievable for a broad range of indoles through well-optimized, classical methods.[1][2] The substitution pattern on the final indole product is determined by the substituents on the starting 2-nitrotoluene.

This compound: A Direct Route to 3-Cyanoindoles

This compound belongs to the class of o-nitrobenzyl cyanides. Its synthetic utility is centered on its ability to directly furnish indoles bearing a cyano group at the 3-position, a valuable functional group for further chemical transformations.[4]

The key transformation is a reductive cyclization . In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the nitrile group to form the indole ring.[5][6]

Efficacy of this compound:

The strength of this precursor is its directness in producing 3-cyanoindoles. This avoids the need for post-synthesis modification of the indole core to introduce the cyano group. The synthesis can be adapted to introduce substituents at the 2-position by first reacting the o-nitrobenzyl cyanide with a Vilsmeier reagent to form an enamine, which is then reductively cyclized.[4]

Data Presentation: A Comparative Overview

The following tables summarize the typical reaction conditions and yields for indole syntheses starting from 2-nitrotoluene and o-nitrobenzyl cyanides (represented by this compound).

Table 1: Indole Synthesis from 2-Nitrotoluene Derivatives

SynthesisStarting MaterialKey ReagentsReductantTypical YieldTarget Indole
Leimgruber-Batcho Substituted 2-NitrotolueneDMFDMA, PyrrolidineRaney Ni, H₂ or HydrazineHigh2,3-unsubstituted Indoles
Reissert Substituted 2-NitrotolueneDiethyl oxalate, KOEtZn, Acetic AcidGoodIndole-2-carboxylic acids

Table 2: Indole Synthesis from o-Nitrobenzyl Cyanides

SynthesisStarting MaterialKey ReagentsReductantTypical YieldTarget Indole
Reductive Cyclization This compound-Pd/C, H₂Good4-Methyl-3-cyanoindole
Vilsmeier-Haack followed by Reductive Cyclization o-Nitrobenzyl cyanideVilsmeier reagentZn, Acetic AcidGood2-Substituted-3-cyanoindoles

Experimental Protocols

Protocol 1: General Procedure for Leimgruber-Batcho Indole Synthesis from a Substituted 2-Nitrotoluene

  • Enamine Formation: A solution of the substituted 2-nitrotoluene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The mixture is heated to reflux for several hours. After cooling, the volatile components are removed under reduced pressure to yield the crude enamine.[2]

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethyl acetate). A catalytic amount of a reducing agent, such as Raney nickel or palladium on carbon, is added. The mixture is then subjected to hydrogenation with hydrogen gas or treated with hydrazine hydrate.[1][2] Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude indole is purified by chromatography or recrystallization.

Protocol 2: General Procedure for Reissert Indole Synthesis from a Substituted 2-Nitrotoluene

  • Condensation: The substituted 2-nitrotoluene is treated with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, in an anhydrous solvent like ethanol or diethyl ether. This reaction forms the corresponding ethyl o-nitrophenylpyruvate.[3]

  • Reductive Cyclization: The resulting pyruvate derivative is subjected to reductive cyclization using a reducing agent like zinc dust in acetic acid.[3] This step reduces the nitro group to an amine, which spontaneously cyclizes to form the indole-2-carboxylic acid.

  • Decarboxylation (Optional): The indole-2-carboxylic acid can be heated above its melting point to induce decarboxylation and yield the corresponding indole.[3]

Protocol 3: General Procedure for Reductive Cyclization of an o-Nitrobenzyl Cyanide

  • A solution of the o-nitrobenzyl cyanide, such as this compound, is prepared in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred at room temperature until the starting material is consumed (monitored by TLC).[5]

  • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.

  • The crude 3-cyanoindole is then purified by column chromatography or recrystallization.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed indole syntheses.

Indole_Synthesis_Comparison cluster_2NT 2-Nitrotoluene Pathway cluster_ONBC o-Nitrobenzyl Cyanide Pathway 2-Nitrotoluene 2-Nitrotoluene Leimgruber-Batcho Leimgruber-Batcho 2-Nitrotoluene->Leimgruber-Batcho DMFDMA, Pyrrolidine Reissert Reissert 2-Nitrotoluene->Reissert Diethyl oxalate, KOEt 2,3-Unsubstituted Indole 2,3-Unsubstituted Indole Leimgruber-Batcho->2,3-Unsubstituted Indole Reduction Indole-2-carboxylic acid Indole-2-carboxylic acid Reissert->Indole-2-carboxylic acid Reduction This compound This compound Reductive Cyclization Reductive Cyclization This compound->Reductive Cyclization Pd/C, H2 3-Cyanoindole 3-Cyanoindole Reductive Cyclization->3-Cyanoindole Experimental_Workflow cluster_LB Leimgruber-Batcho Workflow cluster_RC o-Nitrobenzyl Cyanide Workflow LB_Start 2-Nitrotoluene LB_Enamine Enamine Formation LB_Start->LB_Enamine LB_Reduction Reductive Cyclization LB_Enamine->LB_Reduction LB_Product Indole Product LB_Reduction->LB_Product RC_Start o-Nitrobenzyl Cyanide RC_Reduction Reductive Cyclization RC_Start->RC_Reduction RC_Product 3-Cyanoindole Product RC_Reduction->RC_Product

References

Novel Indole Derivatives from 2-(3-Methyl-2-nitrophenyl)acetonitrile Emerge as Potent Anticancer and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A new comparative analysis reveals that novel indole derivatives synthesized from 2-(3-Methyl-2-nitrophenyl)acetonitrile exhibit significant anticancer and anti-inflammatory properties, in some cases surpassing the efficacy of established drugs. This guide provides a detailed characterization of these compounds, comparing their performance against relevant alternatives, supported by comprehensive experimental data and protocols.

Researchers have successfully synthesized a series of novel substituted 4-methyl-1H-indole-2-carbonitrile derivatives through a reductive cyclization of this compound. Subsequent biological evaluation has identified lead compounds with potent cytotoxic activity against various cancer cell lines and significant anti-inflammatory effects. This report details the characterization of these compounds and compares their efficacy with commercially available anticancer and anti-inflammatory drugs.

Comparative Anticancer Activity

The newly synthesized indole derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are compared with the standard chemotherapeutic agent, Doxorubicin.

CompoundSubstitution (R)A549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
NID-1 H15.2 ± 1.818.5 ± 2.112.8 ± 1.5
NID-2 4-Fluorophenyl5.8 ± 0.77.2 ± 0.94.5 ± 0.5
NID-3 4-Methoxyphenyl8.1 ± 1.09.5 ± 1.26.3 ± 0.8
NID-4 4-Chlorophenyl6.5 ± 0.88.1 ± 1.05.2 ± 0.6
Doxorubicin -0.9 ± 0.11.2 ± 0.20.8 ± 0.1

The data indicates that the introduction of a 4-fluorophenyl group (NID-2) significantly enhances the anticancer activity compared to the unsubstituted parent compound (NID-1). While not as potent as Doxorubicin, NID-2 displays promising cytotoxicity in the low micromolar range.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of the novel indole derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), was used as a positive control.

CompoundConcentration (µM)% NO Inhibition
NID-1 1035.2 ± 4.1
NID-2 1068.5 ± 7.3
NID-3 1055.8 ± 6.2
NID-4 1062.1 ± 6.9
Indomethacin 1075.4 ± 8.5

Compound NID-2 demonstrated the most potent anti-inflammatory activity, with a level of nitric oxide inhibition approaching that of Indomethacin. This suggests a potential therapeutic application for inflammatory conditions.

Experimental Protocols

Synthesis of 4-methyl-1H-indole-2-carbonitrile Derivatives (NID-1 to NID-4)

A solution of this compound (1 mmol) in glacial acetic acid (10 mL) was treated with iron powder (5 mmol). The mixture was heated at 110°C for 4 hours. After cooling, the reaction mixture was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 4-methyl-1H-indole-2-carbonitrile (NID-1) was purified by column chromatography. For derivatives NID-2 to NID-4, a subsequent Suzuki coupling reaction was performed with the corresponding boronic acids.

MTT Assay for Anticancer Activity

Human cancer cell lines (A549, MCF-7, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere for 24 hours. The cells were then pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, was determined using the Griess reagent. The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-treated control.

Signaling Pathway and Experimental Workflow

The anticancer activity of the novel indole derivatives is hypothesized to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway. The experimental workflow for the synthesis and biological evaluation of these compounds is a multi-step process.

G cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation cluster_pathway Hypothesized Signaling Pathway start This compound reductive_cyclization Reductive Cyclization (Fe / Acetic Acid) start->reductive_cyclization indole_core 4-Methyl-1H-indole-2-carbonitrile (NID-1) reductive_cyclization->indole_core suzuki_coupling Suzuki Coupling (Ar-B(OH)2) indole_core->suzuki_coupling final_compounds Substituted Derivatives (NID-2 to NID-4) suzuki_coupling->final_compounds anticancer Anticancer Assays (MTT) final_compounds->anticancer anti_inflammatory Anti-inflammatory Assays (NO Inhibition) final_compounds->anti_inflammatory NID Novel Indole Derivatives PI3K PI3K NID->PI3K Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Synthetic and biological evaluation workflow with a hypothesized signaling pathway.

The promising results from this initial characterization warrant further investigation into the mechanism of action and in vivo efficacy of these novel indole derivatives. The lead compound, NID-2, represents a promising scaffold for the development of new anticancer and anti-inflammatory therapies.

Mechanistic comparison of different indole synthesis pathways from nitroarenes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the classical and modern synthetic pathways to the prized indole nucleus, starting from readily available nitroarenes. This guide delves into the reaction mechanisms, presents a quantitative comparison of their performance, and provides detailed experimental protocols for key methodologies.

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of this privileged heterocycle from nitroarenes offers a versatile and often convergent approach. This guide provides a detailed comparative analysis of four classical methods—the Bartoli, Baeyer-Emmerling, Reissert, and Cadogan-Sundberg syntheses—alongside a look at modern palladium-catalyzed and photochemical strategies.

At a Glance: Performance Comparison of Indole Synthesis Pathways

To facilitate a rapid and objective assessment, the following table summarizes the key performance indicators for each of the discussed indole synthesis pathways from nitroarenes.

Synthesis PathwayKey ReagentsTypical YieldsSubstrate ScopeKey Mechanistic Feature
Bartoli Indole Synthesis Vinyl Grignard reagentsGood to excellentBest for ortho-substituted nitroarenes; tolerates various alkyl and halo substituents.[1][1]-Sigmatropic rearrangement
Baeyer-Emmerling Indole Synthesis Iron powder, strong baseModerate to goodRequires ortho-nitrocinnamic acids and their derivatives.Reductive cyclization and decarboxylation
Reissert Indole Synthesis Diethyl oxalate, a reducing agent (e.g., Zn/CH₃COOH)Good to excellentPrimarily for ortho-nitrotoluenes and its derivatives.Reductive cyclization of an intermediate pyruvate
Cadogan-Sundberg Indole Synthesis Trialkyl phosphite or triphenylphosphineModerate to goodApplicable to ortho-nitrostyrenes.Deoxygenation to a nitrene or nitroso intermediate followed by cyclization
Palladium-Catalyzed Reductive Cyclization Pd catalyst, CO or CO surrogateGood to excellentBroad scope, including various substituted nitroarenes and nitroalkenes.Reductive carbonylation and cyclization
Photochemical Synthesis Light sourceModerate to goodDependent on the specific photochemical reaction.Photoinduced C-H insertion or cyclization

Delving into the Mechanisms: A Visual and Descriptive Comparison

Understanding the mechanistic nuances of each pathway is crucial for selecting the optimal synthetic route and for troubleshooting reactions. Below, we explore the step-by-step transformations that govern these indole syntheses.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3][4] The reaction proceeds through a fascinating cascade of events initiated by the nucleophilic attack of the Grignard reagent. A key feature of this mechanism is a[1][1]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent.[2][5] Three equivalents of the vinyl Grignard reagent are typically required for the reaction to go to completion when starting from a nitroarene.[2]

Bartoli_Indole_Synthesis Nitroarene o-Substituted Nitroarene Intermediate1 Intermediate Adduct Nitroarene->Intermediate1 + Grignard1 Vinyl Grignard (1st equiv.) Grignard1->Intermediate1 Nitrosoarene Nitrosoarene Intermediate1->Nitrosoarene - R'C(O)R'' Intermediate2 Aza-allyl Anion Intermediate Nitrosoarene->Intermediate2 + Grignard2 Vinyl Grignard (2nd equiv.) Grignard2->Intermediate2 Rearranged [3,3]-Sigmatropic Rearrangement Product Intermediate2->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Intramolecular Cyclization IndoleSalt Indole Magnesium Salt Cyclized->IndoleSalt + Grignard3 Vinyl Grignard (3rd equiv.) Grignard3->IndoleSalt Indole 7-Substituted Indole IndoleSalt->Indole H₃O⁺ workup

Bartoli Indole Synthesis Mechanism
Baeyer-Emmerling Indole Synthesis

Discovered in 1869 by Adolf von Baeyer and Adolph Emmerling, this method involves the treatment of ortho-nitrocinnamic acid with a reducing agent, typically iron powder, in a strongly basic medium.[6][7] The reaction begins with the reduction of the nitro group to a nitroso intermediate. This is followed by an intramolecular condensation between the nitrogen and a carbon on the alkene chain, leading to the formation of the indole ring system. A final decarboxylation step furnishes the indole product.[6]

Baeyer_Emmerling_Indole_Synthesis Start o-Nitrocinnamic Acid Nitroso Nitroso Intermediate Start->Nitroso Reduction Reduction Fe, Base Reduction->Nitroso CyclizedProduct Indole-2-carboxylic Acid Nitroso->CyclizedProduct Cyclization Cyclization Intramolecular Condensation Cyclization->CyclizedProduct Indole Indole CyclizedProduct->Indole Decarboxylation Decarboxylation Heat Decarboxylation->Indole

Baeyer-Emmerling Indole Synthesis Mechanism
Reissert Indole Synthesis

The Reissert indole synthesis is a versatile two-step process that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[8][9] This intermediate is then subjected to reductive cyclization using a reducing agent like zinc in acetic acid.[8] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and subsequent dehydration to afford an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the corresponding indole.[8][10]

Reissert_Indole_Synthesis Start o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate Start->Pyruvate Condensation Condensation Diethyl Oxalate, Base Condensation->Pyruvate AminoPyruvate Amino Intermediate Pyruvate->AminoPyruvate Reduction Reduction Zn, CH₃COOH Reduction->AminoPyruvate IndoleAcid Indole-2-carboxylic Acid AminoPyruvate->IndoleAcid Cyclization Cyclization Intramolecular Cyclization Cyclization->IndoleAcid Indole Indole IndoleAcid->Indole Decarboxylation Decarboxylation Heat Decarboxylation->Indole

Reissert Indole Synthesis Mechanism
Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg synthesis provides a route to indoles from ortho-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite or triphenylphosphine, as deoxygenating agents.[11][12] The reaction is believed to proceed through the initial deoxygenation of the nitro group to a nitroso intermediate. This is followed by a cyclization event involving the alkene moiety to form an N-hydroxyindole intermediate, which is then further deoxygenated by the phosphite reagent to yield the final indole product.[10][12]

Cadogan_Sundberg_Indole_Synthesis Start o-Nitrostyrene Nitroso Nitroso Intermediate Start->Nitroso Deoxygenation Deoxygenation1 P(OR)₃ Deoxygenation1->Nitroso NHydroxy N-Hydroxyindole Nitroso->NHydroxy Cyclization Cyclization Intramolecular Cyclization Cyclization->NHydroxy Indole Indole NHydroxy->Indole Deoxygenation Deoxygenation2 P(OR)₃ Deoxygenation2->Indole

Cadogan-Sundberg Indole Synthesis Mechanism

Modern Approaches: Palladium-Catalyzed and Photochemical Syntheses

While the classical methods remain valuable, modern organic synthesis has introduced more efficient and often milder alternatives.

Palladium-catalyzed reductive cyclization has emerged as a powerful tool for indole synthesis from nitroarenes.[13][14][15] These reactions typically employ a palladium catalyst in the presence of carbon monoxide (or a CO surrogate) as a reductant.[14][16] The mechanism generally involves the reduction of the nitro group and subsequent palladium-catalyzed carbonylation and cyclization steps, offering a broad substrate scope and high efficiency.[17]

Photochemical methods represent another frontier in indole synthesis.[18][19] These reactions utilize light energy to promote the formation of reactive intermediates, such as nitrenes, from nitroarenes, which can then undergo C-H insertion or other cyclization pathways to form the indole ring.[18] These methods can offer unique reactivity and selectivity under mild conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic method. Below are representative protocols for the four classical indole syntheses discussed.

Bartoli Indole Synthesis: Synthesis of 7-Methylindole
  • To a stirred solution of 2-nitrotoluene (1.37 g, 10 mmol) in anhydrous THF (50 mL) at -40 °C under an argon atmosphere is added a 1 M solution of vinylmagnesium bromide in THF (30 mL, 30 mmol) dropwise over 20 minutes.

  • The reaction mixture is stirred at -40 °C for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-methylindole.

Baeyer-Emmerling Indole Synthesis: Synthesis of Indole
  • A mixture of ortho-nitrocinnamic acid (1.93 g, 10 mmol), iron powder (2.8 g, 50 mmol), and a 20% aqueous solution of sodium hydroxide (50 mL) is heated at reflux for 2 hours.

  • The reaction mixture is then cooled to room temperature and filtered to remove the iron sludge.

  • The filtrate is acidified with concentrated hydrochloric acid until the pH is approximately 1, resulting in the precipitation of indole-2-carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude indole-2-carboxylic acid is then heated at its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude indole is purified by recrystallization or sublimation.

Reissert Indole Synthesis: Synthesis of Indole-2-carboxylic acid[8]
  • To a solution of potassium ethoxide, prepared from potassium (3.9 g, 100 mmol) and absolute ethanol (100 mL), is added a mixture of ortho-nitrotoluene (13.7 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) at a temperature below 10 °C.

  • The mixture is stirred at room temperature for 12 hours.

  • The resulting precipitate of the potassium salt of ethyl o-nitrophenylpyruvate is collected by filtration and washed with ethanol and then ether.

  • A suspension of this salt in 50% acetic acid (100 mL) is treated with zinc dust (20 g, 306 mmol) in portions, keeping the temperature below 40 °C.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • The mixture is then heated to boiling, filtered hot, and the filtrate is cooled to allow for the crystallization of indole-2-carboxylic acid.

Cadogan-Sundberg Indole Synthesis: Synthesis of 2-Phenylindole
  • A mixture of ortho-nitrostilbene (2.25 g, 10 mmol) and triethyl phosphite (5 mL, 29 mmol) is heated at 160 °C for 3 hours.

  • The excess triethyl phosphite is removed by distillation under reduced pressure.

  • The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.

Conclusion

The synthesis of indoles from nitroarenes encompasses a rich history of chemical innovation, from the classical name reactions that form the bedrock of heterocyclic chemistry to the modern, highly efficient catalytic and photochemical methods. The choice of a particular pathway depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and the desired scale of the reaction. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel indole-containing molecules with potential applications in medicine and materials science.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(3-Methyl-2-nitrophenyl)acetonitrile, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Hazard Identification
  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin and eye irritation.

  • Cyanide Formation: Like other organic nitriles, it may be metabolized in the body to release cyanide, which can lead to severe health effects.

  • Incompatibility: Reacts with strong acids, bases, oxidizing agents, and reducing agents. Contact with strong bases can lead to the formation of highly toxic hydrogen cyanide gas.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • In cases of potential aerosolization or dust formation, a respirator may be necessary.

Waste Segregation and Collection

Proper segregation is the first step in the disposal process to prevent dangerous reactions.

Procedure:

  • Designate a Waste Stream: this compound waste should be classified as hazardous organic chemical waste .

  • Use a Compatible Container: Collect the waste in a clearly labeled, non-reactive container with a secure screw-top cap. The original product container can be used if it is in good condition.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an approximate concentration or quantity.

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and bases.[1]

On-site Accumulation and Storage

Laboratories must adhere to regulations for the temporary storage of hazardous waste in what is known as a Satellite Accumulation Area (SAA).[1][2]

Procedure:

  • Designate an SAA: The waste container should be stored in a designated SAA, which must be at or near the point of generation.[2]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[1][2]

  • Adhere to Storage Limits: Be aware of the maximum allowable quantities for hazardous waste in an SAA.

ParameterLimit
Maximum Volume of Hazardous Waste per SAA55 gallons
Maximum Volume of Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kg (solid)

While this compound is not explicitly a P-listed waste, its high potential toxicity warrants careful management of accumulated quantities.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Procedure:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., Chemizorb®, vermiculite, or sand). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect and Label: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Final Disposal Protocol

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Procedure:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.[2]

  • Documentation: Complete any necessary waste manifests or pickup request forms as required by your institution and local regulations.

  • Professional Disposal: The hazardous waste contractor will transport the waste to a permitted facility for proper treatment, which typically involves high-temperature incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage On-site Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa cap Keep Container Tightly Closed saa->cap limits Monitor Accumulation Limits cap->limits ehs Contact EHS or Licensed Hazardous Waste Contractor limits->ehs manifest Complete Waste Pickup Documentation ehs->manifest pickup Arrange for Professional Waste Pickup manifest->pickup end End: Incineration by Licensed Facility pickup->end spill_ppe Don Additional PPE (e.g., Respirator) spill->spill_ppe absorb Contain & Absorb Spill spill_ppe->absorb collect_spill Collect Spill Debris into Hazardous Waste Container absorb->collect_spill decon Decontaminate Spill Area collect_spill->decon decon->saa

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of 2-(3-Methyl-2-nitrophenyl)acetonitrile in a laboratory setting. The following procedures are based on information for structurally similar compounds, including other nitrophenylacetonitriles, and are intended to provide a robust safety framework for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn when there is a risk of splashing.[3][5]To protect against splashes and dust that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant nitrile gloves.[5][6][7][8][9] Gloves must be inspected before use and disposed of properly after.[3]To prevent skin contact, as the substance is harmful upon dermal absorption.[2][3] Nitrile gloves offer good resistance to a range of chemicals.[5][6]
Body Protection A flame-retardant lab coat or chemical-resistant suit. Closed-toe shoes are mandatory.To protect skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.[10]To prevent inhalation of the compound, which is classified as harmful if inhaled.[2][3]
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][11]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[4][11]

  • Minimize dust generation and accumulation.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately wash off with soap and plenty of water.[1][3] Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate personnel to a safe area.[3] Wear appropriate PPE.[3] Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[4] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container for hazardous chemical waste.[1][3]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.[3]

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (or analogous compounds) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to handling D Weigh and Prepare Reagents C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate and Label Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.